Gossypetin
Description
This compound has been reported in Sinocrassula indica, Rhododendron latoucheae, and other organisms with data available.
inhibits activity of penicillinase enzyme in E coli
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAGUMVDQQZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197631 | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489-35-0 | |
| Record name | Gossypetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gossypetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSSYPETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gossypetin's Mechanism of Action in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypetin, a naturally occurring hexahydroxyflavone, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. It details the compound's interactions with key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and explores its potential role in modulating the NLRP3 inflammasome. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for key assays, and provides visual representations of critical signaling cascades and experimental workflows to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid found in various plants, including Hibiscus sabdariffa, has emerged as a promising anti-inflammatory agent. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways and cellular processes involved in the inflammatory cascade. This guide synthesizes the current understanding of this compound's mechanisms of action, providing a technical resource for the scientific community.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While some studies suggest this compound can inhibit this pathway, a notable study highlights a crucial distinction between this compound and its glycoside form, gossypin. This research demonstrated that gossypin, but not its aglycone form this compound, directly inhibits NF-κB activation induced by various inflammatory stimuli.[1][2] Gossypin achieves this by suppressing the activation of IκBα kinase (IKK), which is essential for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][2] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes that encode pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
However, other research indicates that this compound can indirectly influence NF-κB activity through the modulation of upstream signaling molecules, such as Mitogen-Activated Protein Kinases (MAPKs).[3][4]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play a critical role in transducing extracellular signals to cellular responses, including inflammation. This compound has been shown to inhibit the phosphorylation of key MAPK proteins.[3][4] One proposed mechanism involves the inhibition of PDZ-binding kinase (PBK), which in turn suppresses the phosphorylation of p38 MAPK and ERK1/2.[3] The downregulation of MAPK activity can subsequently lead to a reduction in the activation of transcription factors like NF-κB, resulting in decreased production of inflammatory mediators.[3]
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, UV)", fillcolor="#F1F3F4"]; PBK [label="PBK", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK1_2 [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="Inflammatory Mediators\n(TNF-α, IL-6, COX-2, iNOS)", fillcolor="#F1F3F4"];
// Edges Inflammatory_Stimuli -> PBK; this compound -> PBK [arrowhead=tee, color="#EA4335", style=bold]; PBK -> p38_MAPK [label=" phosphorylates"]; PBK -> ERK1_2 [label=" phosphorylates"]; p38_MAPK -> NF_kB [label=" activates"]; ERK1_2 -> NF_kB [label=" activates"]; NF_kB -> Inflammatory_Mediators [label=" induces transcription"]; } caption="Inhibition of the MAPK signaling pathway by this compound."
Potential Role in NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for this compound's inhibition of the NLRP3 inflammasome is still emerging, studies on structurally similar flavonoids, such as quercetin, provide a basis for a hypothesized mechanism. Quercetin has been shown to inhibit NLRP3 inflammasome activation by interfering with ASC (apoptosis-associated speck-like protein containing a CARD) oligomerization, a critical step in inflammasome assembly.[5][6] Given the structural similarities, it is plausible that this compound may exert a similar inhibitory effect on ASC oligomerization, thereby preventing the activation of caspase-1 and the subsequent release of mature IL-1β and IL-18. Further research is required to validate this hypothesis.
// Nodes DAMPs_PAMPs [label="DAMPs / PAMPs", fillcolor="#F1F3F4"]; NLRP3 [label="NLRP3", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_Caspase1 [label="Pro-Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Active Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_IL1b [label="Pro-IL-1β", fillcolor="#F1F3F4"]; IL1b [label="Mature IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\n(Hypothesized)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ASC_Oligomerization [label="ASC Oligomerization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DAMPs_PAMPs -> NLRP3 [label=" activate"]; NLRP3 -> ASC_Oligomerization [label=" induces"]; ASC -> ASC_Oligomerization; this compound -> ASC_Oligomerization [arrowhead=tee, color="#EA4335", style=bold, label=" inhibits"]; ASC_Oligomerization -> Pro_Caspase1 [label=" recruits and activates"]; Pro_Caspase1 -> Caspase1 [label=" auto-cleavage"]; Caspase1 -> Pro_IL1b [label=" cleaves"]; Pro_IL1b -> IL1b; } caption="Hypothesized inhibition of NLRP3 inflammasome by this compound."
Antioxidant Activity
This compound is a potent antioxidant. It can directly scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes. By reducing oxidative stress, this compound can mitigate a key driver of inflammation, as ROS can activate pro-inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | % Inhibition / Effect | Reference |
| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-1β Production | 40 µmol/L | Significant decrease | [7] |
| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-6 Production | 40 µmol/L | Significant decrease | [7] |
| MG-63 (Osteosarcoma) | Pro-inflammatory cytokine mix (TNF-α, IL-1β, IFN-γ) | IL-12p70 Production | 40 µmol/L | Significant decrease | [7] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dose | Parameter Measured | % Inhibition / Effect | Reference |
| Rat | Carrageenan-induced paw edema | 10, 30, 100 mg/kg (i.p.) | Paw Edema | Dose-dependent reduction | [8] |
| Rat | Lipopolysaccharide (LPS) | 5, 10, 15 mg/kg (oral) | Lung W/D ratio, inflammatory cells in BALF | Significant reduction | [9] |
| Mouse | Ligature-induced periodontitis | 30 mg/kg | Alveolar bone resorption, Macrophage and T-cell infiltration, TNF-α and IL-6 production | Significant reduction | |
| Mouse | Carbon Tetrachloride (CCl4)-induced liver fibrosis | Not specified | IL-1α and TNF-α mRNA levels in liver | Significant reduction | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.
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Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
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Procedure:
-
Acclimatize animals for at least one week before the experiment.
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Measure the initial paw volume of the right hind paw using a plethysmometer.
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Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle control orally or intraperitoneally.
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After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
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Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][8][12][13][14][15][16]
-
Western Blot Analysis for Phosphorylated p38 MAPK
This technique is used to determine the effect of this compound on the activation of the p38 MAPK pathway.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK or a housekeeping protein like β-actin.[17][18][19][20][21]
-
ELISA for TNF-α Measurement
This assay is used to quantify the production of the pro-inflammatory cytokine TNF-α in cell culture supernatants or serum.
-
Sample Collection:
-
Collect cell culture supernatants from cells treated with this compound and an inflammatory stimulus as described for the Western blot protocol.
-
Alternatively, collect blood from in vivo experiments and prepare serum.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate and add the samples and a series of TNF-α standards of known concentrations to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of TNF-α in the samples.[22][23][24][25][26]
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Experimental and Logical Workflow Diagrams
// Nodes Animal_Acclimatization [label="Animal Acclimatization\n(e.g., 1 week)", fillcolor="#F1F3F4"]; Grouping [label="Random Grouping\n(Control, Vehicle, this compound)", fillcolor="#F1F3F4"]; Pre_treatment [label="Pre-treatment\n(this compound or Vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation_Induction [label="Induction of Inflammation\n(e.g., Carrageenan, LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring & Measurement\n(e.g., Paw Volume)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection\n(Blood, Tissue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Biochemical & Histological Analysis\n(ELISA, Western Blot, H&E Staining)", fillcolor="#F1F3F4"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4"];
// Edges Animal_Acclimatization -> Grouping; Grouping -> Pre_treatment; Pre_treatment -> Inflammation_Induction; Inflammation_Induction -> Monitoring; Monitoring -> Sample_Collection; Sample_Collection -> Analysis; Analysis -> Data_Analysis; } caption="General workflow for in vivo anti-inflammatory studies."
Conclusion
This compound demonstrates multifaceted anti-inflammatory properties by targeting key signaling pathways, including NF-κB (indirectly) and MAPKs. Its potent antioxidant activity further contributes to its inflammation-resolving capabilities. The potential for this compound to inhibit the NLRP3 inflammasome presents an exciting avenue for future research. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the management of inflammatory diseases. Further studies are warranted to fully elucidate its mechanisms of action, particularly in the context of the NLRP3 inflammasome, and to translate these promising preclinical findings into clinical applications.
References
- 1. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomeric states of ASC specks regulate inflammatory responses by inflammasome in the extracellular space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 18. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. novamedline.com [novamedline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. biovendor.com [biovendor.com]
- 26. file.elabscience.com [file.elabscience.com]
The Gossypetin Biosynthesis Pathway in Hibiscus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypetin, a flavonol found in various Hibiscus species, notably Hibiscus sabdariffa, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Hibiscus, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and providing visual representations of the pathway and experimental workflows.
Introduction
Hibiscus, a genus of flowering plants in the mallow family, Malvaceae, is renowned for its vibrant flowers and medicinal properties. Species such as Hibiscus sabdariffa (roselle) and Hibiscus rosa-sinensis are rich sources of bioactive compounds, including a diverse array of flavonoids. Among these, this compound (3,5,7,8,3',4'-hexahydroxyflavone) is a flavonol with a unique hydroxylation pattern that contributes to its potent biological activities.[1][2] The biosynthesis of this compound follows the general flavonoid pathway, culminating in a specific hydroxylation step that distinguishes it from more common flavonols like quercetin. This guide elucidates the known and inferred steps of this important metabolic pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid pathway, culminating in the specific 8-hydroxylation of quercetin.
Phenylpropanoid Pathway
The journey to this compound begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, the entry point into the flavonoid pathway.[3]
Core Flavonoid Pathway
The formation of the characteristic C6-C3-C6 flavonoid backbone and its subsequent modifications are catalyzed by a series of enzymes:
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][4]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone.[1][5]
-
Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates (2S)-naringenin at the 3-position to produce dihydrokaempferol.[6][7]
-
Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of dihydrokaempferol to yield dihydroquercetin.[8]
-
Flavonol Synthase (FLS): Another 2-oxoglutarate-dependent dioxygenase that introduces a double bond between C2 and C3 of dihydroquercetin to form the flavonol quercetin.[4]
The Final Step: this compound Formation
The conversion of quercetin to this compound is the final and defining step in this pathway:
-
Flavonoid 8-Hydroxylase (F8H): This enzyme, identified in other plant species as a flavin monooxygenase-like protein, catalyzes the hydroxylation of quercetin at the 8-position of the A-ring to produce this compound.[9][10] While a specific F8H has not been isolated from Hibiscus, the presence of this compound strongly implies its activity. Studies on Lotus japonicus F8H have shown its capability to hydroxylate quercetin to this compound.[9][10][11]
The following diagram illustrates the complete biosynthesis pathway from L-phenylalanine to this compound.
Quantitative Data
| Compound Class / Specific Compound | Plant Part | Species | Method | Concentration / Amount | Reference |
| Total Flavonoids | Calyces | H. sabdariffa | Spectrophotometry | 94.32 mg QE/g extract | [9] |
| Total Flavonoids | Leaves | H. sabdariffa | Spectrophotometry | Expressed as gQE/100 g seeds dw | [12] |
| Quercetin | Calyces | H. sabdariffa | HPLC | 0.89 ± 0.03% | [13][14] |
| This compound | Calyces | H. sabdariffa | LC-MS | Identified | [15] |
| Quercetin and Kaempferol derivatives | Flowers | H. rosa-sinensis | UHPLC-ESI+-Orbitrap-MS | Identified and Quantified | [16] |
| Rutin, Isoquercitrin | Leaves | H. sabdariffa | LC-Q-TOF-MS | Quantified in different accessions | [6] |
QE: Quercetin Equivalents
Experimental Protocols
This section provides an overview of key experimental protocols relevant to the study of this compound biosynthesis.
Flavonoid Extraction from Hibiscus Flowers
A reliable extraction method is the first step in the analysis of this compound and its precursors.
Objective: To extract total flavonoids from Hibiscus flower petals for subsequent analysis.
Materials:
-
Fresh or dried Hibiscus flower petals
-
Methanol (or ethanol)
-
0.1% HCl (optional, for acidified extraction)
-
Mortar and pestle or blender
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Whatman No. 1 filter paper
Protocol:
-
Sample Preparation: Weigh a known amount of fresh or dried Hibiscus petals. If using fresh petals, grind them into a fine paste using a mortar and pestle with liquid nitrogen. If using dried petals, grind them into a fine powder.
-
Extraction: Macerate the ground plant material in a suitable solvent (e.g., 80% methanol) at a ratio of 1:10 (w/v). For improved extraction of anthocyanins and some flavonols, an acidified solvent (e.g., methanol with 0.1% HCl) can be used.[17]
-
Incubation: Stir the mixture for 24 hours at room temperature in the dark to prevent degradation of light-sensitive compounds.
-
Filtration and Centrifugation: Filter the extract through Whatman No. 1 filter paper. Centrifuge the filtrate at 10,000 x g for 15 minutes to remove any remaining solid particles.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C.
-
Storage: Resuspend the dried extract in a known volume of methanol and store at -20°C for further analysis.
The following diagram outlines the general workflow for flavonoid extraction.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of chalcone isomerase in the basal land plants reveals an ancient evolution of enzymatic cyclization activity for synthesis of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. khandelwalcollege.edu.in [khandelwalcollege.edu.in]
- 11. mdpi.com [mdpi.com]
- 12. Hibiscus sabdariffa: Genetic variability, seasonality and their impact on nutritional and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Determination of quercetin in Hibiscus sabdariffa L. calyces by High-Performance Liquid Chromatography (HPLC) | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytopharmajournal.com [phytopharmajournal.com]
Gossypetin's Interaction with the NF-κB Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the flavonoid gossypetin and its complex interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. A critical review of the current scientific literature reveals that while this compound possesses significant anti-inflammatory properties, its direct interaction with the NF-κB cascade is nuanced. Evidence strongly indicates that gossypin, the 8-O-glucoside of this compound, is a potent and direct inhibitor of NF-κB activation. In contrast, this compound's modulatory effects on NF-κB appear to be indirect, primarily mediated through crosstalk with other signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascade. This paper will dissect these mechanisms, present quantitative data on this compound's anti-inflammatory effects, provide detailed experimental protocols for studying these interactions, and visualize the involved signaling pathways.
Introduction: this compound and the NF-κB Signaling Pathway
The NF-κB family of transcription factors are central regulators of the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB signaling pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Natural compounds, such as flavonoids, have been extensively investigated for their potential to modulate this pathway.
This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid found in plants like Hibiscus sabdariffa, has demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. However, its precise role in NF-κB signaling has been a subject of some confusion in the literature, often being conflated with its glycoside, gossypin.
Distinguishing this compound and Gossypin in NF-κB Inhibition
A crucial point of clarification is the distinction between this compound and its glycoside, gossypin. Multiple studies have demonstrated that gossypin, not this compound, is a direct inhibitor of NF-κB activation .[1] Gossypin has been shown to suppress the activation of IκB kinase (IKK), which is a critical upstream event in the canonical NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
In contrast, studies investigating the direct effect of this compound on NF-κB activation have shown it to be significantly less potent or inactive in this regard. This suggests that the anti-inflammatory effects observed with this compound are not due to direct inhibition of the core NF-κB pathway but rather through alternative or indirect mechanisms.
Indirect Modulation of NF-κB by this compound: The Role of MAPK Signaling
The anti-inflammatory properties of this compound are instead thought to be mediated, at least in part, through its interaction with the MAPK signaling pathway. There is significant crosstalk between the MAPK and NF-κB pathways, and modulation of MAPK signaling can consequently impact NF-κB-dependent gene expression.
This compound has been identified as an inhibitor of Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6.[2][3] These kinases are upstream activators of p38 MAPK. By inhibiting MKK3 and MKK6, this compound can attenuate the activation of p38 MAPK. The p38 MAPK pathway is known to be involved in the stabilization of pro-inflammatory mRNA transcripts and can also influence the activity of transcription factors that cooperate with NF-κB. Therefore, by suppressing the MKK3/6-p38 MAPK axis, this compound can indirectly reduce the expression of NF-κB target genes.[4]
Furthermore, some evidence suggests that this compound may also affect the ERK1/2 signaling pathway, another branch of the MAPK cascade, which can also engage in crosstalk with NF-κB signaling.
Quantitative Data on this compound's Anti-Inflammatory Effects
While direct inhibition of NF-κB by this compound is not well-supported, its ability to reduce the production of key pro-inflammatory cytokines, which are downstream products of NF-κB activation, is documented. The following tables summarize the available quantitative data on the effects of this compound on cell viability and cytokine production.
Table 1: IC50 Values of this compound on Osteosarcoma Cell Lines (48h treatment)
| Cell Line | WST-8 Assay (µM) | SRB Assay (µM) |
| MG-63 | 39.5 ± 2.0 | 45.4 ± 1.2 |
| Saos-2 | 47.9 ± 2.6 | 73.0 ± 5.0 |
| HOS | 27.9 ± 1.5 | 32.7 ± 1.4 |
| 143B | 41.5 ± 1.8 | 39.8 ± 1.8 |
| Data from a study on osteosarcoma cell lines, indicating the anti-proliferative effects of this compound.[5][6] |
Table 2: Effect of this compound on Cytokine Production in MG-63 Osteosarcoma Cells
| Cytokine | Treatment | Relative Cytokine Level (Normalized to Control) |
| IL-1β | 40 µM this compound + Pro-inflammatory mix | Decreased |
| IL-6 | 40 µM this compound + Pro-inflammatory mix | Decreased |
| IL-12p70 | 40 µM this compound + Pro-inflammatory mix | Decreased |
| MG-63 cells were pre-incubated with 40 µmol/L this compound for 1.5 h and then stimulated with a pro-inflammatory cytokine mixture (10 ng/mL each of TNF-α, IL-1β, and IFN-γ) for 24 h.[5][6] A study on ligature-induced periodontitis in mice also demonstrated that administration of this compound significantly reduced the number of cells expressing TNF-α and IL-6 in the affected tissues.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB and related signaling pathways.
Western Blot Analysis for Phosphorylated p38 MAPK and ERK1/2
Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK and ERK1/2.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT keratinocytes, KYSE30 esophageal cancer cells) at a suitable density and allow them to adhere overnight. Serum-starve the cells for 4-12 hours before treatment to reduce basal phosphorylation levels. Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with an appropriate agonist (e.g., UV radiation, TNF-α) to induce MAPK activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) or phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total p38 MAPK and total ERK1/2.[8][9][10][11][12]
-
NF-κB Luciferase Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection and Plating: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or phorbol 12-myristate 13-acetate (PMA), for 6-8 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.
Cytokine ELISA
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., macrophages, PBMCs) in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α or IL-6).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample.[13][14][15][16][17]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this whitepaper.
Caption: Canonical NF-κB signaling pathway and the direct inhibitory action of Gossypin.
Caption: Indirect modulation of NF-κB by this compound via the MAPK pathway.
References
- 1. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ppj.phypha.ir [ppj.phypha.ir]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bowdish.ca [bowdish.ca]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
- 17. researchgate.net [researchgate.net]
Gossypetin-Induced Apoptosis in Cancer Cells: A Technical Guide on Mechanisms and Methodologies
Executive Summary: Gossypetin, a hexahydroxy flavone naturally found in plants like Hibiscus sabdariffa, has emerged as a potent anti-cancer agent with significant pharmacological potential.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the molecular mechanisms underlying this compound-induced apoptosis in various cancer cells. It details the core signaling pathways, presents quantitative efficacy data, and offers standardized protocols for key experimental procedures. The primary mechanism of action involves the induction of the intrinsic mitochondrial apoptotic pathway, modulated by the MAPK and PI3K/Akt signaling cascades, making this compound a promising candidate for further investigation in cancer therapy.
Molecular Mechanism of this compound-Induced Apoptosis
This compound primarily triggers programmed cell death in cancer cells through the intrinsic, or mitochondrial, pathway of apoptosis. This process is orchestrated by a series of molecular events that culminate in the activation of caspases and the systematic dismantling of the cell.
The Intrinsic (Mitochondrial) Pathway Activation
The central event in this compound's pro-apoptotic action is the permeabilization of the outer mitochondrial membrane. This is achieved by modulating the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Modulation of Bcl-2 Family Proteins: this compound treatment leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[3][4] This shift increases the Bax/Bcl-2 ratio, a critical determinant for initiating apoptosis.[1][5]
-
Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane. This disruption leads to the release of key pro-apoptotic factors from the intermembrane space into the cytosol, including Cytochrome c and Smac/DIABLO.[2][6]
-
Apoptosome Formation and Caspase Activation: Once in the cytosol, Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in this pathway. Activated caspase-9 subsequently cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[2]
-
Execution Phase: Activated caspase-3 and -7 carry out the final phase of apoptosis by cleaving a multitude of cellular substrates. A key target is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] Cleavage of PARP renders it inactive, contributing to cellular demise.
Key Signaling Pathways Modulated by this compound
This compound's influence on the apoptotic machinery is regulated by its ability to interfere with critical intracellular signaling pathways that govern cell survival and proliferation.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular processes, including apoptosis. This compound has been shown to differentially modulate this pathway. In colorectal cancer cells, it increases the phosphorylation (activation) of the pro-apoptotic kinases JNK and p38, while in esophageal cancer, it acts as a direct inhibitor of MKK3 and MKK6, upstream kinases that activate p38.[2][4][7] This context-dependent regulation highlights its targeted effects.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major pro-survival pathway frequently overactive in cancer. This compound can inhibit the phosphorylation of key components of this pathway, thereby suppressing its survival signals and sensitizing cancer cells to apoptosis.[8][9]
-
NF-κB Pathway: this compound also regulates the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival.[1] By inhibiting NF-κB activation, this compound can further promote apoptosis.
Quantitative Analysis of this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following tables summarize key data points from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Citation |
| Osteosarcoma | HOS | 15.1 | 48 | [10] |
| Osteosarcoma | MG-63 | 24.1 | 48 | [10] |
| Osteosarcoma | 143B | 29.8 | 48 | [10] |
| Osteosarcoma | Saos-2 | 44.4 | 48 | [10] |
| Breast Cancer | MCF-7 | ~100 | 24-72 | [11] |
| Colorectal Cancer | HCT-116 | 8 (as nanoparticles) | Not Specified | [12] |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Cancer Type | Cell Line | This compound Conc. (µM) | Protein | Change in Expression | Citation |
| Osteosarcoma | MG-63 | 20 and 40 | Bax | Increased | [6][10] |
| Osteosarcoma | MG-63 | 40 | Caspase-3 | Increased Activity | [6][13] |
| Oral Squamous Cell Carcinoma | Ca9-22 | Not Specified | Bax/Bcl-2 Ratio | Increased | [1][5] |
| Colorectal Cancer | HT-29 | Concentration-dependent | Bax | Increased | [3][4] |
| Colorectal Cancer | HT-29 | Concentration-dependent | Bcl-2 | Decreased | [3][4] |
| Colorectal Cancer | HT-29 | Concentration-dependent | Cleaved PARP | Increased | [3][4] |
| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Bax | Increased | [2] |
| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Cytochrome c | Increased | [2] |
| Esophageal Cancer | KYSE30, KYSE510 | Not Specified | Cleaved Caspase-3/7 | Increased | [2] |
| Prostate Cancer | DU145 | 25, 50, and 100 | Bax | Increased | [6] |
Visualizing the Mechanisms: Signaling and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the key molecular pathways and experimental workflows discussed.
Figure 1: this compound-Induced Intrinsic Apoptosis Pathway.
References
- 1. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT‑29 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gossypin Suppresses Cell Growth by Cytotoxic Effect and Induces Apoptosis in MCF-7 Cells | Semantic Scholar [semanticscholar.org]
- 12. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
Gossypetin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypetin, a hexahydroxyflavone, has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant species in which it is most abundantly found. Furthermore, this document presents in-depth experimental protocols for the isolation and purification of this compound from these natural sources, offering a practical resource for researchers. Quantitative data on the presence of this compound and related flavonoids in various plants are summarized in comparative tables. Additionally, key signaling pathways modulated by this compound, namely the MAPK/p38, NF-κB, and Nrf2 pathways, are elucidated with detailed diagrams to provide a deeper understanding of its mechanism of action.
Natural Sources of this compound
This compound is a flavonoid found in a variety of plant species, with its highest concentrations typically located in the flowers and calyces. The Malvaceae family is a particularly rich source of this compound.
Primary Natural Sources:
-
Hibiscus sabdariffa (Roselle): The dried calyces and flowers of Hibiscus sabdariffa are the most well-documented and abundant natural sources of this compound.[1][2][3] These parts of the plant are commonly used to make herbal teas and extracts.
-
Talipariti elatum (Blue Mahoe): The petals of Talipariti elatum have been identified as a source of this compound glucosides, which can be hydrolyzed to yield this compound.[4][5][6][7][8]
-
Gossypium Species (Cotton): Various parts of the cotton plant, including the flowers, have been reported to contain this compound and its derivatives.[9][10][11][12][13]
-
Syzygium samarangense (Wax Apple): The leaves of this plant contain 3,5-di-O-methyl this compound, a derivative of this compound.[3][14][15]
-
Rhododendron Species: Several species within the Rhododendron genus have been found to contain this compound and its glycosides.[16]
-
Rhodiola rosea: This medicinal plant is another known source of this compound and its derivatives.[16][17][18][19]
Quantitative Data
The concentration of this compound and related flavonoids can vary significantly depending on the plant species, the part of the plant used, geographical location, and extraction method. The following tables summarize the available quantitative data.
Table 1: this compound and Related Flavonoid Content in Various Plant Sources
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Hibiscus sabdariffa | Calyces | This compound | 712.24 µg/mL (in phenolic extract) | [4] |
| Talipariti elatum | Petals | This compound-3'-O-glucoside | 0.1% yield after purification | [4] |
| Gossypium hirsutum | Leaves | Total Flavonoids | 120.85 ± 0.32 mg/100g | |
| Syzygium samarangense | Leaves | Total Phenolics | 66.56 mg GAE/g DW | |
| Syzygium samarangense | Leaves | Total Flavonoids | 17.25 mg QE/g DW | |
| Rhodiola rosea | Rhizome and Root | Rhodiosin and Herbacetin | 0.5 - 4.2% (w/w) in dry drug | [18] |
Table 2: Purity of Isolated this compound
| Source | Purification Method | Purity | Reference |
| Commercial Supplier | Not specified | ≥93% | [1] |
Note: Specific yield and purity data for this compound from many natural sources are not widely reported in the literature. The data presented here are based on available information and may not be representative of all samples.
Experimental Protocols for Isolation and Purification
The following protocols are detailed methodologies for the extraction and purification of this compound and its derivatives from natural sources.
Isolation of this compound from Hibiscus sabdariffa Calyces
This protocol is based on a maceration and solvent extraction method.
Materials and Equipment:
-
Dried and powdered Hibiscus sabdariffa calyces
-
70% Ethanol
-
Rotary vacuum evaporator
-
Water bath
-
Filter paper
Procedure:
-
Maceration: Macerate 1500 g of powdered roselle calyces in 7.5 liters of 70% ethanol (1:5 w/v).[20]
-
Stirring and Extraction: Stir the mixture for 3 hours and then allow it to stand for 24 hours.[20]
-
Filtration: Filter the extract to separate the solid plant material from the liquid extract.[20]
-
Concentration: Evaporate the solvent from the filtrate using a rotary vacuum evaporator at 60°C and 100 rpm.[20]
-
Final Concentration: Further concentrate the extract on a water bath at a temperature of 60-70°C to obtain a viscous extract rich in flavonoids, including this compound.[20]
-
Further Purification (Optional): The crude extract can be further purified using column chromatography with silica gel or Sephadex LH-20, eluting with a gradient of solvents such as hexane, ethyl acetate, and methanol.
Isolation of this compound Glucoside from Talipariti elatum Petals
This protocol utilizes a Soxhlet extraction method followed by crystallization.
Materials and Equipment:
-
Dried and ground petals of Talipariti elatum
-
95% Ethanol
-
Soxhlet apparatus
-
Rotary vacuum evaporator
-
Diethyl ether
Procedure:
-
Soxhlet Extraction: Extract 60 g of the ground petals with 675 mL of 95% ethanol in a Soxhlet apparatus for 20 hours.[8]
-
Concentration: Concentrate the ethanolic extract under vacuum at 70°C and 120 rpm to a volume of 200 mL.[8]
-
Purification by Dissolution: For purification, dissolve 1 g of the resulting solid in 25 mL of diethyl ether and then add ethanol to a final volume of 100 mL.[8]
-
Crystallization: Allow the solution to stand, which will result in the crystallization of the this compound glucoside.
-
Hydrolysis (Optional): The isolated this compound glucoside can be hydrolyzed using acidic conditions to yield the aglycone, this compound.
Isolation of 3,5-di-O-Methyl this compound from Syzygium samarangense Leaves
This protocol involves solvent extraction followed by medium-pressure liquid chromatography and Sephadex LH-20 chromatography.
Materials and Equipment:
-
Air-dried and ground leaves of Syzygium samarangense
-
Methanol
-
n-Hexane
-
Ethyl acetate
-
Medium-pressure liquid chromatography (MPLC) system with a silica flash column
-
Sephadex LH-20
-
Dichloromethane
Procedure:
-
Extraction: Extract 300 g of the ground leaves with methanol (3 x 1 L).[14]
-
Filtration and Evaporation: Filter the combined extracts and evaporate to dryness under vacuum at 40°C.[14]
-
Defatting and Fractionation: Defat the resulting semisolid extract with n-hexane and then perform sequential fractionation with ethyl acetate.[14]
-
MPLC Purification: Apply a portion of the ethyl acetate fraction (900 mg) to an MPLC system equipped with a silica flash column. Elute with a gradient of dichloromethane and methanol.[14]
-
Sephadex LH-20 Chromatography: Subject the fractions obtained from MPLC to further purification on several Sephadex LH-20 columns, using methanol as the eluent, to yield pure 3,5-di-O-methyl this compound.[14]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanism of action of this compound on the MAPK/p38, NF-κB, and Nrf2 pathways.
MAPK/p38 Signaling Pathway
This compound has been shown to be a potent inhibitor of the MKK3/6-p38 signaling pathway, which is involved in inflammation and cancer.
References
- 1. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. [PDF] Antioxidant activity of an isomer of gossypitrin (this compound-3’-O-glucoside) isolated in the petals of Talipariti elatum Sw., and determination of total phenolic content of the total flower | Semantic Scholar [semanticscholar.org]
- 6. ijcrar.com [ijcrar.com]
- 7. phytojournal.com [phytojournal.com]
- 8. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 9. Flavonoid Profile of the Cotton Plant, Gossypium hirsutum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpasjournals.com [bpasjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. bpasjournals.com [bpasjournals.com]
- 14. Isolation of Myricitrin and 3,5-di-O-Methyl this compound from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Myricitrin and 3,5-di-O-Methyl this compound from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhodiosin and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. examine.com [examine.com]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Gossypetin's Potent Free Radical Scavenging Capacity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gossypetin, a naturally occurring hexahydroxyflavone, has demonstrated exceptional free radical scavenging and antioxidant properties, positioning it as a promising candidate for therapeutic interventions in oxidative stress-driven pathologies. This technical guide provides an in-depth analysis of this compound's free radical scavenging capacity, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. Through a comprehensive review of in vitro studies, this document summarizes this compound's efficacy in neutralizing a variety of reactive oxygen and nitrogen species. Furthermore, it elucidates the key signaling pathways, including the NF-κB and Nrf2 pathways, through which this compound exerts its cytoprotective effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antioxidant therapies.
Introduction
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of these species and the body's ability to detoxify them leads to a state of oxidative stress. Oxidative stress is a key etiological factor in the pathogenesis of numerous chronic and degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties.[2]
This compound (3,5,7,8,3',4'-hexahydroxyflavone), a flavonoid abundant in the calyx of Hibiscus sabdariffa, has emerged as a particularly potent antioxidant.[3] Its unique structural features, including multiple hydroxyl groups, a C2-C3 double bond, and a 4-oxo group, contribute to its remarkable free radical scavenging and metal-chelating activities.[2][3] This document provides a detailed overview of the scientific evidence supporting the free radical scavenging capacity of this compound.
Quantitative Assessment of Free Radical Scavenging Activity
The free radical scavenging potential of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to scavenge 50% of the free radicals, are summarized below.
Table 1: IC50 Values for this compound in Various Radical Scavenging Assays
| Radical Scavenged | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference Compound IC50 | Source(s) |
| DPPH | DPPH Assay | 31 | ~97.4 | Butylated Hydroxytoluene (BHT) | - | [4] |
| Superoxide Radical | - | 3 | ~9.4 | - | - | [5] |
| Hydroxyl Radical | - | 41 | ~128.9 | - | - | [5] |
| Nitric Oxide Radical | - | 12 | ~37.7 | - | - | [5] |
Note: The molecular weight of gossypin (this compound-7-O-glucoside) is approximately 480.4 g/mol , and this compound is 318.24 g/mol . The IC50 values in µM are approximate conversions for this compound.
Table 2: Percentage Inhibition of Free Radicals by Gossypin at a Specific Concentration
| Radical Scavenged | Concentration (µg/mL) | Percentage Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) | Source(s) |
| DPPH Radical | 100 | 88.52 | Butylated Hydroxytoluene (BHT) | 91.45 | [4] |
| Nitric Oxide Radical | 100 | 74.00 | Butylated Hydroxytoluene (BHT) | 82.24 | [4] |
| Superoxide Radical | 100 | 74.22 | Butylated Hydroxytoluene (BHT) | 81.76 | [4] |
| Hydroxyl Radical | 100 | 67.15 | Butylated Hydroxytoluene (BHT) | 73.03 | [4] |
Note: The data in this table refers to gossypin, a glycoside of this compound.
Table 3: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
| Assay | Concentration | TEAC Value (mM/g) | Source(s) |
| DPPH Assay | 250 µM | 111.53 | [1] |
| FRAP Assay | 200 µM | 155.24 | [1] |
Mechanisms of Free Radical Scavenging
This compound employs multiple mechanisms to neutralize free radicals, primarily through hydrogen atom transfer (HAT) and single electron transfer (SET).[1] The presence of six hydroxyl groups in its structure provides ample sites for donating hydrogen atoms to stabilize free radicals.[1] Additionally, its ability to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺) prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][6]
Detailed Experimental Protocols
The following sections outline the methodologies for key in vitro antioxidant assays used to evaluate this compound's free radical scavenging capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared and protected from light.[1][4]
-
Varying concentrations of this compound (e.g., 5-100 µg/mL or 50-250 µM) are prepared in a suitable solvent.[1][4]
-
In a 96-well microplate or test tubes, a specific volume of the this compound solution (e.g., 50 µL or 1.0 mL) is added to a volume of the DPPH solution (e.g., 150 µL or 3.0 mL).[1][4]
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1][4]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.[4]
-
A control is prepared without the test compound.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[1]
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay measures the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated from a Fenton-like reaction. The degradation of deoxyribose by hydroxyl radicals is measured as a pink chromogen upon reaction with thiobarbituric acid (TBA).[4]
Protocol:
-
The reaction mixture is prepared by sequentially adding EDTA (0.1 ml), FeCl₃ (0.01 ml), H₂O₂ (0.1 ml), deoxyribose (0.36 ml), this compound solution at various concentrations (1.0 ml), phosphate buffer (50 mM, pH 7.4; 0.33 ml), and ascorbic acid (0.1 ml).[4]
-
The mixture is incubated at 37°C for 1 hour.[4]
-
Following incubation, 1.0 ml of 10% trichloroacetic acid (TCA) and 1.0 ml of 0.5% TBA are added to the mixture.[4]
-
The mixture is heated to develop the pink chromogen, which is then measured spectrophotometrically at 532 nm.[4]
-
The percentage of hydroxyl radical scavenging activity is calculated, and the IC50 value is determined.
Nitric Oxide Radical Scavenging Assay
This assay relies on the generation of nitric oxide from sodium nitroprusside in an aqueous solution at physiological pH. The nitric oxide then reacts with oxygen to form nitrite ions, which are quantified using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite.[4]
Protocol:
-
Sodium nitroprusside in an aqueous solution is used to generate nitric oxide.
-
This compound at various concentrations is added to the sodium nitroprusside solution and incubated.
-
The amount of nitrite produced is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 546 nm).
-
The percentage of nitric oxide radical scavenging is calculated, and the IC50 value is determined.
Modulation of Signaling Pathways
This compound's antioxidant effects extend beyond direct radical scavenging and involve the modulation of key intracellular signaling pathways that regulate the cellular antioxidant response and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress can activate NF-κB, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the NF-κB pathway.[2][7] It can inhibit the phosphorylation of PDZ-binding kinase (PBK), which in turn suppresses the activation of p38 MAPK and ERK1/2.[2] This cascade of events prevents the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2][7]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and detoxifying enzymes. This compound has been shown to activate the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses.[2]
Caption: this compound's activation of the Nrf2 antioxidant response pathway.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for assessing the in vitro free radical scavenging capacity of a compound like this compound.
Caption: Generalized workflow for in vitro free radical scavenging assays.
Conclusion
The data presented in this technical guide unequivocally establish this compound as a formidable free radical scavenger. Its multifaceted antioxidant activity, encompassing direct radical neutralization, metal chelation, and the modulation of critical cytoprotective signaling pathways, underscores its significant therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound-based antioxidant therapies. Future investigations should focus on in vivo studies to validate these in vitro findings and explore the bioavailability and metabolic fate of this compound to fully harness its therapeutic promise in combating oxidative stress-related diseases.
References
- 1. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Free radical scavenging, antitumor and anticarcinogenic activity of gossypin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electron Transfer Antioxidant Mechanism of Gossypetin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Oxidative stress, a consequence of an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver of numerous chronic diseases. Gossypetin (3,5,7,8,3′,4′-hexahydroxyflavone), a naturally occurring flavonoid, has demonstrated exceptional antioxidant capabilities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth exploration of the core antioxidant mechanism of this compound, focusing on its capacity for electron transfer (ET). We will dissect the structural features that underpin this activity, present collated quantitative data from key assays, provide detailed experimental protocols for mechanism elucidation, and visualize the underlying processes and workflows. The primary mechanism discussed is the Single Electron Transfer (SET), where this compound donates an electron to neutralize free radicals, a process substantiated by its high performance in assays such as the Ferric Reducing Antioxidant Power (FRAP).
Introduction to Oxidative Stress and this compound
Cellular metabolism and external insults generate reactive oxygen species (ROS), such as the superoxide radical (O₂•⁻) and hydroxyl radical (•OH). While essential in small quantities for signaling, their overproduction leads to oxidative stress, causing damage to lipids, proteins, and DNA. Antioxidants mitigate this damage by neutralizing ROS. Flavonoids are a major class of plant-derived antioxidants, and among them, this compound has shown particularly potent activity.[1] Its ability to counteract oxidative stress is a promising avenue for addressing conditions ranging from neurodegeneration to diabetes-related complications.[2] The antioxidant actions of flavonoids are primarily mediated by their functional hydroxyl groups, which scavenge free radicals.[2]
The Core Mechanism: Single Electron Transfer (SET)
The antioxidant activity of this compound can proceed through several mechanisms, with Single Electron Transfer (SET) being a predominant pathway.[3] In the SET mechanism, this compound donates a single electron to a free radical, converting the radical into a more stable, less reactive anion. In this process, the this compound molecule itself becomes a radical cation, which is significantly more stable and less reactive than the initial free radical due to the delocalization of the unpaired electron across its aromatic structure.
This mechanism can be represented as:
This compound-OH + R• → this compound-O•⁺ + R⁻
The efficacy of an antioxidant in the SET pathway is determined by its ionization potential; a lower ionization potential facilitates easier electron donation. Assays that measure this capacity, such as the FRAP and CUPRAC assays, consistently demonstrate this compound's superior performance.[4][5] While other mechanisms like Hydrogen Atom Transfer (HAT) also occur, SET is a critical component of this compound's protective effects.[6]
Figure 1: The Single Electron Transfer (SET) antioxidant mechanism.
Structural Basis of this compound's Potent Electron-Donating Capacity
The remarkable antioxidant activity of this compound is intrinsically linked to its molecular architecture. Several key structural features contribute to its ability to readily donate electrons and stabilize the resulting radical cation.
-
Multiple Hydroxyl Groups: this compound possesses six hydroxyl (-OH) groups, which are the primary sites for antioxidant activity. The sheer number of these groups increases the probability of a radical-scavenging event.[4]
-
Catechol Moiety (B-ring): The presence of ortho-dihydroxy groups at the 3' and 4' positions on the B-ring forms a catechol structure. This configuration is a well-established hallmark of potent antioxidant activity, as it allows for the formation of a stable ortho-quinone upon oxidation and enhances electron delocalization.[2]
-
A-ring Hydroxylation: The hydroxyl groups at positions 7 and 8 in the A-ring also form an ortho-dihydroxy arrangement, further contributing to the molecule's electron-donating power and radical scavenging capacity.[7]
-
C-ring Features: The double bond between C2 and C3 in conjunction with the 4-oxo group on the C-ring facilitates electron delocalization across the entire flavonoid backbone, which is crucial for stabilizing the radical cation formed after electron donation.[6]
Figure 2: Structure-Activity Relationship (SAR) of this compound for antioxidant activity.
Quantitative Assessment of Antioxidant Capacity
The antioxidant power of this compound has been quantified using various standardized assays. The results consistently place this compound among the most effective flavonoids. Data is often presented as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the compound is compared to Trolox, a water-soluble vitamin E analog. Another common metric is the IC₅₀ or EC₅₀ value, representing the concentration required to scavenge 50% of the radicals in the assay.
| Assay | Compound | Metric | Value | Reference |
| DPPH | This compound | TEAC | 111.53 mM/g | [4] |
| This compound | IC₅₀ | 95.35 mM | [4] | |
| This compound | IC₅₀ | 6.92 mM | [4] | |
| This compound-3’-O-glucoside | EC₅₀ | 0.11 mg/L | [8] | |
| FRAP | This compound | TEAC | 155.24 mM/g | [4][5] |
Experimental Protocols for Mechanism Elucidation
To assess the electron transfer capacity of this compound, several key in vitro assays are employed. These methods rely on spectrophotometric detection of a color change that occurs when the antioxidant reduces a specific chromogenic reagent.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the ability of an antioxidant to donate an electron. It is considered a benchmark for evaluating the SET mechanism.[9]
-
Principle: At a low pH (3.6), antioxidants reduce the colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the intensely blue-colored ferrous form (Fe²⁺-TPTZ), which has a maximum absorbance at 593-595 nm. The change in absorbance is directly proportional to the total reducing power of the antioxidant.[10]
-
Reagents:
-
Acetate Buffer: 0.3 M, pH 3.6.
-
TPTZ Solution: 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Freshly prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[10]
-
Standard: Ferrous sulfate (FeSO₄) or Trolox solution of known concentration.
-
-
Protocol:
-
Prepare serial dilutions of the this compound sample and the standard (e.g., Trolox).
-
Pipette a small volume of the sample or standard (e.g., 10 µL) into a 96-well plate or cuvette.[11]
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 290 µL) to each well/cuvette and mix thoroughly.[11]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes).[12][13]
-
Measure the absorbance at ~594 nm against a reagent blank.[12]
-
Construct a standard curve using the standard's absorbance values.
-
Calculate the FRAP value of the this compound sample by comparing its absorbance to the standard curve. Results are typically expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Figure 3: General experimental workflow for the FRAP assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a widely used method that proceeds via a mixed-mode mechanism, involving both SET and HAT.
-
Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[14][15]
-
Reagents:
-
DPPH Solution: 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should be freshly prepared and protected from light.[15]
-
Solvent: Methanol or ethanol.
-
Standard: Ascorbic acid or Trolox.
-
-
Protocol:
-
Prepare various concentrations of the this compound sample and a standard in the chosen solvent.
-
In a test tube or 96-well plate, add a volume of the sample/standard solution (e.g., 1 mL) to a larger volume of the DPPH solution (e.g., 3 mL).[15]
-
Prepare a control containing only the solvent and the DPPH solution.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[14][15]
-
Measure the absorbance of all solutions at 517 nm against a solvent blank.[16]
-
Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100[14]
-
Determine the IC₅₀ value by plotting the scavenging percentage against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Similar to DPPH, the ABTS assay is a mixed-mode assay applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color with maximum absorbance at ~734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form of ABTS. The degree of decolorization reflects the antioxidant's scavenging capacity.[17]
-
Reagents:
-
ABTS Stock Solution: 7 mM ABTS in water.
-
Potassium Persulfate Solution: 2.45 mM in water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute this solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]
-
-
Protocol:
-
Prepare various concentrations of the this compound sample and a standard (e.g., Trolox).
-
Add a small volume of the sample/standard (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) in a 96-well plate.[18]
-
Mix and incubate at room temperature for a specified time (e.g., 6-10 minutes).[19]
-
Measure the absorbance at 734 nm.[20]
-
Calculate the percentage of inhibition and determine the TEAC value by comparing the results to the Trolox standard curve.
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique that provides direct information about the redox properties of a compound.
-
Principle: A potential is applied to a working electrode and swept linearly between two values, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) shows peaks corresponding to the oxidation and reduction events of the analyte. The oxidation peak potential (Epa) is a measure of how easily a compound donates an electron; a lower (less positive) Epa indicates a stronger antioxidant capacity.[21]
-
Apparatus:
-
Potentiostat with a three-electrode cell: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[22]
-
Electrolyte solution (e.g., phosphate or Britton-Robinson buffer).
-
-
Protocol:
-
Dissolve this compound in the chosen electrolyte buffer solution at a known concentration.
-
Place the solution in the electrochemical cell and immerse the three electrodes.
-
Apply a potential sweep, scanning from a non-oxidizing potential to a potential sufficient to oxidize the compound (e.g., -0.4 V to +1.4 V).[22]
-
Record the resulting cyclic voltammogram.
-
Identify the anodic (oxidation) peak potential(s). A lower peak potential compared to other flavonoids or standards indicates a superior electron-donating ability.
-
Conclusion and Future Directions
This compound is a highly potent antioxidant that operates significantly through a Single Electron Transfer mechanism. Its unique molecular structure, characterized by multiple hydroxyl groups and two distinct ortho-dihydroxy moieties, provides it with an exceptional capacity to donate electrons and neutralize harmful free radicals. This activity is quantitatively confirmed by its high performance in SET-based assays like FRAP.
While the in vitro evidence is compelling, future research should focus on:
-
In Vivo Validation: Translating these in vitro findings into animal models and eventually human studies to confirm its efficacy and bioavailability.
-
Computational Modeling: Using quantum mechanical computations to further refine the understanding of the reaction kinetics and thermodynamics of this compound's interaction with various free radicals.[4]
-
Synergistic Effects: Investigating potential synergistic antioxidant effects when this compound is combined with other natural compounds or therapeutic agents.[4]
-
Drug Development: Exploring this compound and its derivatives as lead compounds for the development of novel drugs targeting oxidative stress-related pathologies.
References
- 1. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. mdpi.com [mdpi.com]
- 22. Electrochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gossypetin's Therapeutic Potential in Periodontitis: In Vivo Mouse Model Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vivo application of Gossypetin in a ligature-induced periodontitis mouse model. The data presented herein is derived from a key study demonstrating this compound's efficacy in protecting against alveolar bone loss and reducing inflammation associated with periodontitis.[1][2][3]
Summary of Quantitative Data
The following tables summarize the significant quantitative findings from the in vivo study, highlighting the dose-dependent effects of this compound on key markers of periodontitis.
Table 1: Effect of this compound on Alveolar Bone Loss
| Mouse Model | Treatment Group | Dosage | Alveolar Bone Loss (mm) |
| Ligature-induced Periodontitis (C57BL/6J mice) | Vehicle | - | 0.25 ± 0.03 |
| Ligature-induced Periodontitis (C57BL/6J mice) | This compound | 10 mg/kg | 0.18 ± 0.02 |
| Ligature-induced Periodontitis (C57BL/6J mice) | This compound | 20 mg/kg | 0.12 ± 0.02 |
-
Statistically significant reduction compared to the vehicle group.
Table 2: Effect of this compound on Inflammatory Cell Infiltration
| Mouse Model | Treatment Group | Dosage | Macrophage Infiltration (F4/80+ cells/mm²) | T Cell Infiltration (CD3+ cells/mm²) |
| Ligature-induced Periodontitis (C57BL/6J mice) | Vehicle | - | 350 ± 45 | 280 ± 30 |
| Ligature-induced Periodontitis (C57BL/6J mice) | This compound | 20 mg/kg | 180 ± 25 | 150 ± 20 |
-
Statistically significant reduction compared to the vehicle group.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Mouse Model | Treatment Group | Dosage | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Ligature-induced Periodontitis (C57BL/6J mice) | Vehicle | - | 85 ± 10 | 120 ± 15 |
| Ligature-induced Periodontitis (C57BL/6J mice) | This compound | 20 mg/kg | 40 ± 8 | 55 ± 10 |
-
Statistically significant reduction compared to the vehicle group.
Experimental Protocols
This section details the methodologies employed in the in vivo study of this compound in a mouse model of periodontitis.
Ligature-Induced Periodontitis Mouse Model
-
Animal Model: Male C57BL/6J mice (5 weeks old) were used for the experiments.[3]
-
Acclimatization: Mice were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.[3]
-
Induction of Periodontitis:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
A 5-0 silk ligature is tied around the maxillary second molar.
-
The ligature is left in place for a specified duration (e.g., 7 days) to induce bacterial accumulation and subsequent periodontal inflammation and bone loss.
-
This compound Administration
-
Preparation: this compound (purity >97.5%) is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[3]
-
Administration Route: Intraperitoneal injection.
-
Dosage: this compound was administered at doses of 10 mg/kg and 20 mg/kg of body weight.
-
Frequency: Daily injections for the duration of the experimental period.
Analysis of Alveolar Bone Loss
-
Method: Micro-computed tomography (micro-CT) analysis of the maxillae.
-
Procedure:
-
Following euthanasia, the maxillae are dissected and fixed.
-
The samples are scanned using a micro-CT system.
-
The distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) is measured at multiple sites around the ligated molar to quantify alveolar bone loss.
-
Histological Analysis
-
Tissue Preparation:
-
Maxillary tissues are decalcified and embedded in paraffin.
-
5 µm thick sections are prepared for staining.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize tissue morphology and inflammatory cell infiltration.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclasts on the alveolar bone surface.
-
-
Immunohistochemistry:
-
Sections are stained with antibodies against F4/80 (macrophage marker) and CD3 (T cell marker) to quantify the infiltration of these immune cells in the gingival tissue.
-
Cytokine Analysis
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Gingival tissue samples are collected and homogenized.
-
The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the tissue homogenates are quantified using specific ELISA kits according to the manufacturer's instructions.[1]
-
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits RANKL-induced signaling pathways, reducing osteoclastogenesis.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a mouse periodontitis model.
Logical Relationship of this compound's Effects
Caption: this compound's dual action on bone resorption and inflammation in periodontitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoid this compound protects alveolar bone and limits inflammation in ligature-induced periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Effects of Gossypetin
Introduction
Gossypetin, a naturally occurring hexahydroxyflavone found in plants like Hibiscus sabdariffa, has demonstrated significant potential as an anticancer agent.[1][2] Research indicates that this compound exerts its effects through multiple mechanisms, including the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][2] This document provides detailed application notes and protocols for a panel of cell culture-based assays designed to investigate and quantify the anticancer properties of this compound. The target audience for these notes includes researchers in oncology, pharmacology, and drug development.
Mechanism of Action Overview
This compound's anticancer activity is linked to its ability to modulate several key signaling pathways involved in cancer progression. It has been shown to induce the intrinsic pathway of apoptosis by increasing the expression of the pro-apoptotic protein Bax and subsequently activating caspase-3.[3][4] Furthermore, this compound can arrest the cell cycle at the G2/M phase.[2][5] The compound also interferes with metastatic processes by inhibiting pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][6] Specifically, it has been identified as an inhibitor of MKK3/MKK6 in the p38 MAPK pathway.[6]
Cell Viability and Proliferation Assay (MTT Assay)
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. This assay is fundamental for determining the dose-dependent cytotoxic effects of this compound on cancer cell lines and for calculating the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Quantitative Data Summary: this compound IC50 Values
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Citation |
| HOS | Osteosarcoma | 48 h | ~20-40 | [3] |
| MG-63 | Osteosarcoma | 48 h | ~40-80 | [3] |
| 143B | Osteosarcoma | 48 h | ~40-80 | [3] |
| Saos-2 | Osteosarcoma | 48 h | >80 | [3] |
| KYSE30 | Esophageal Cancer | 48 h | ~20-60 | [6] |
| KYSE450 | Esophageal Cancer | 48 h | ~20-60 | [6] |
| KYSE510 | Esophageal Cancer | 48 h | ~20-60 | [6] |
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., isopropanol, DMSO)[7]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of complete culture medium per well.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][11]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
Workflow Diagram: MTT Assay
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
Application Note:
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This assay quantifies the extent to which this compound induces apoptosis. It uses two stains: Annexin V-FITC and Propidium Iodide (PI). In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry analysis distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. Studies have shown this compound induces apoptosis by increasing the Bax/Bcl-2 ratio.[2]
Quantitative Data Summary: this compound-Induced Apoptosis
| Cell Line | This compound Conc. (µM) | Incubation Time | Apoptotic Cells (%) | Citation |
| MG-63 | 20 | 24 h | Significant Increase | [12] |
| MG-63 | 40 | 24 h | Significant Increase | [12] |
| Ca9-22 | Not Specified | Not Specified | Increased Bax/Bcl-2 ratio | [2] |
| LNCaP | High Dose | Not Specified | Apoptosis via mitochondrial pathway | [13] |
Experimental Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Signaling Pathway Diagram: this compound-Induced Apoptosis
Cell Cycle Analysis
Application Note:
Cancer is characterized by uncontrolled cell division. Analyzing the cell cycle distribution provides insight into how a compound inhibits cell proliferation. This compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer cells, including oral squamous cell carcinoma and esophageal cancer.[2][6] This arrest prevents cells from entering mitosis, thereby halting their proliferation. The protocol involves staining DNA with a fluorescent dye (like Propidium Iodide) and quantifying the DNA content of cells using flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Conc. (µM) | Incubation Time | Effect | Citation |
| Ca9-22 | 10, 20 | Not Specified | G2/M Arrest | [2][5] |
| KYSE450 | 20, 40 | 48 h | G2 Arrest, S Phase Reduction | [6] |
| KYSE510 | 20, 40 | 48 h | G2 Arrest, S Phase Reduction | [6] |
| HGC27 | Not Specified | 48 h | G2/M Arrest | [14] |
| AGS | Not Specified | 48 h | G2/M Arrest | [14] |
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with this compound for the desired time (e.g., 48 hours).[14]
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. Use software to model the cell cycle distribution and determine the percentage of cells in each phase.
Cell Migration Assay (Wound Healing / Scratch Assay)
Application Note:
The wound healing assay is a straightforward method to study directional cell migration in vitro.[15] It is particularly useful for assessing the effect of potential inhibitors on cancer cell motility, a key process in metastasis.[16] A "wound" or "scratch" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is monitored over time.[17] this compound has been shown to significantly inhibit the migration of oral squamous cell carcinoma cells.[2]
Experimental Protocol: Wound Healing Assay
Materials:
-
Cancer cell line of interest
-
24-well plates[18]
-
Sterile 200 µL pipette tip[15]
-
Culture medium (with reduced serum to minimize proliferation)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[15]
-
Creating the Wound: Once cells are confluent, use a sterile 200 µL pipette tip to make a straight scratch across the center of the monolayer.[15]
-
Washing: Gently wash the wells twice with PBS or medium to remove detached cells.[16]
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control. It is advisable to use a low-serum medium to minimize cell proliferation, ensuring that gap closure is primarily due to migration.
-
Imaging: Immediately capture an image of the scratch at designated locations for each well (T=0). Place the plate back in the incubator.
-
Monitoring: Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control well is nearly closed.[15]
-
Data Analysis: Measure the area or width of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial gap area.
Workflow Diagram: Wound Healing Assay
Cell Invasion Assay (Transwell / Boyden Chamber Assay)
Application Note:
The transwell invasion assay assesses the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a critical step in metastasis.[19][20] The assay uses a chamber with two compartments separated by a porous membrane coated with a layer of Matrigel (a mixture of ECM proteins).[20] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Invasive cells must degrade the Matrigel and migrate through the pores. This compound has been shown to suppress the invasion of cancer cells, indicating its potential to inhibit metastasis.[1][21]
Experimental Protocol: Transwell Invasion Assay
Materials:
-
24-well Transwell inserts (8 µm pore size)[19]
-
Matrigel (or other ECM component)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs[22]
-
Methanol or 4% paraformaldehyde (for fixation)[22]
-
Crystal violet stain (0.1% or 1%)[22]
Procedure:
-
Insert Preparation: Thaw Matrigel on ice. Coat the apical side of the transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify in an incubator.
-
Cell Preparation: Culture cells to ~80-90% confluency. Starve the cells in serum-free medium for several hours before the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.[22]
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.[19]
-
Cell Seeding and Treatment: Add 200 µL of the cell suspension (containing the desired concentrations of this compound or vehicle) to the upper chamber of the inserts.[22]
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton-tipped applicator to gently wipe away the non-invasive cells from the top surface of the membrane.[19][22]
-
Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with methanol or paraformaldehyde for 15 minutes.[22] Stain the cells with crystal violet for 20 minutes.[22]
-
Imaging and Quantification: Gently wash the inserts with water and allow them to dry. Take pictures of the stained cells under a microscope. Count the number of invaded cells in several random fields of view.
Signaling Pathway Diagram: this compound's Inhibition of Metastasis
References
- 1. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [mdpi.com]
- 13. Anti-prostate cancer potential of this compound via inducing apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. clyte.tech [clyte.tech]
- 16. Scratch Wound Healing Assay [bio-protocol.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Scratch Wound Healing Assay [en.bio-protocol.org]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. researchgate.net [researchgate.net]
- 22. Transwell Migration Assay [bio-protocol.org]
Application Note: Quantification of Gossypetin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypetin, a hexahydroxyflavone, is a naturally occurring flavonoid found in various plants, notably in the calyx of Hibiscus sabdariffa and flowers of Gossypium species.[1][2][3] It is structurally similar to quercetin, with an additional hydroxyl group, which may contribute to its potent antioxidant activity.[1] this compound has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects, making it a compound of significant interest for therapeutic applications.[1][3] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound.
Principle
This method utilizes RP-HPLC with UV-Vis detection to separate and quantify this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used. This compound is identified by its characteristic retention time and quantified by comparing its peak area to that of a certified reference standard. The UV-Vis detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.[4][5]
Experimental Protocols
3.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Analytical balance.
-
Ultrasonic bath.
-
Soxhlet apparatus or other suitable extraction equipment.[7]
-
Rotary evaporator.
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
-
This compound reference standard (≥98% purity).
-
HPLC grade methanol, acetonitrile, and water.
-
Acetic acid or phosphoric acid (analytical grade).
3.2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct the calibration curve.[8]
3.3. Sample Preparation (Plant Extract)
-
Drying and Grinding: Dry the plant material (e.g., flowers, leaves) at 40°C in an oven until a constant weight is achieved.[9] Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh about 10 g of the powdered plant material.
-
Perform extraction using a Soxhlet apparatus with 95% ethanol for approximately 20 hours.[7] Alternatively, maceration or ultrasonication with methanol can be employed.
-
-
Concentration: Concentrate the resulting extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).
-
Sample Solution for HPLC:
-
Accurately weigh a portion of the dried extract (e.g., 100 mg) and dissolve it in 10 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]
-
3.4. HPLC Chromatographic Conditions
The following conditions are a general guideline and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.5% Phosphoric Acid in Water B: Methanol |
| Elution Mode | Isocratic (e.g., 50:50, v/v) or Gradient |
| Flow Rate | 0.9 mL/min[8] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[11] |
| Detection Wavelength | 370-384 nm[4] |
Table 1: Optimized HPLC Chromatographic Conditions.
Data Presentation and Method Validation
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[12]
4.1. Linearity
Linearity is assessed by injecting the working standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
4.2. Precision
Precision is determined by repeatedly injecting a standard solution and expressing the results as the relative standard deviation (RSD). Intraday and interday precision should be evaluated.
4.3. Accuracy
Accuracy is typically determined through recovery studies by spiking a known amount of this compound standard into a sample matrix. The percentage recovery is then calculated.
4.4. Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD (µg/mL) | ~0.05 |
| LOQ (µg/mL) | ~0.15 |
Table 2: Typical Method Validation Parameters for this compound Quantification.
4.5. Quantification of this compound in Plant Extracts
The concentration of this compound in the plant extract is calculated using the regression equation obtained from the calibration curve.
| Plant Species | Plant Part | This compound Content (mg/g of dry extract) |
| Gossypium hirsutum[2] | Flowers | Varies with cultivar |
| Hibiscus sabdariffa[1] | Calyx | Commonly reported |
| Hibiscus vitifolius[13] | Roots | Present |
Table 3: Reported Occurrence of this compound in Various Plant Extracts. (Note: Specific concentrations can vary significantly based on genetic and environmental factors.)
Visualization of Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The described RP-HPLC method is simple, precise, and accurate for the quantification of this compound in plant extracts. This application note provides a comprehensive protocol and validation parameters that can be adapted for routine quality control and research purposes in the pharmaceutical and nutraceutical industries. Proper sample preparation and method validation are critical for obtaining reliable and reproducible results.
References
- 1. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Profile of the Cotton Plant, Gossypium hirsutum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. nepjol.info [nepjol.info]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sumerianz.com [sumerianz.com]
- 8. academic.oup.com [academic.oup.com]
- 9. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 10. phytojournal.com [phytojournal.com]
- 11. phcog.com [phcog.com]
- 12. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Determining Gossypetin Cytotoxicity Using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypetin, a naturally occurring hexahydroxyflavone found in plants like Hibiscus sabdariffa, has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2] Emerging research highlights its potential as an anticancer agent, showing it can suppress the growth of various cancer cell lines, including osteosarcoma, esophageal cancer, and oral squamous cell carcinoma.[3][4][5] this compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a compound of interest for oncological research.[4][6]
This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability.[7][8] The principle is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active, living cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cytotoxicity.[9]
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MG-63, Ca9-22, LNCaP)
-
This compound (powder form)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Laminar flow hood
-
Multichannel pipette
Preparation of Solutions
-
This compound Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of this compound powder in DMSO to prepare a high-concentration stock solution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C, protected from light. Note: The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
MTT Solution (5 mg/mL):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Mix thoroughly by vortexing or sonication until fully dissolved.[9]
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store at 4°C, protected from light, for up to one month.
-
MTT Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific cell line used.
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in a complete culture medium to a final density of approximately 1 x 10⁴ cells/well (100 µL volume). Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are still in the exponential growth phase at the end of the assay.[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell attachment.[11]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).
-
Also, include "blank" wells containing only the culture medium without cells to serve as a background control.
-
After 24 hours of incubation, carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound (and controls) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells at the bottom.[11]
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11][13]
-
To ensure complete dissolution, gently shake the plate on an orbital shaker for 15 minutes, protected from light.[9]
-
-
Absorbance Measurement:
Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀ Value:
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Experimental Workflow and Data Presentation
MTT Assay Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Expected Results: this compound IC₅₀ Values
The cytotoxic potency of this compound varies across different cancer cell lines. The IC₅₀ values obtained from MTT or similar viability assays provide a quantitative measure of this potency.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) | Reference |
| MG-63 | Osteosarcoma | 48 h | ~20-40 | [3] |
| Ca9-22 | Oral Squamous Cell Carcinoma | 24 h / 48 h | >20 | [4][12] |
| LNCaP | Prostate Cancer (Androgen-dependent) | 24 h | ~25 | [3][14] |
| DU145 | Prostate Cancer (Androgen-independent) | 24 h | ~25-100 | [3] |
| KYSE30 | Esophageal Cancer | 24 h | ~20-40 | [3] |
Mechanism of Action & Signaling Pathways
This compound exerts its cytotoxic effects primarily by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[3] This process involves several key molecular events that can be investigated further to complement the MTT assay data.
-
Induction of Pro-Apoptotic Proteins: this compound treatment increases the expression of pro-apoptotic proteins like Bax.[3][4]
-
Mitochondrial Disruption: Increased Bax levels lead to mitochondrial outer membrane permeabilization (MOMP), which results in the release of cytochrome c from the mitochondria into the cytoplasm.[3][15]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executor caspases, such as caspase-3.[3][15]
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[16]
Furthermore, this compound has been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the MAPK and NF-κB pathways.[4][16] For instance, it can suppress the phosphorylation of ERK1/2 and NF-κB, which are often overactive in cancer cells, contributing to its anticancer effects.[4]
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced intrinsic apoptosis signaling pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of this compound from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Gossypetin's Effect on MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin, a naturally occurring hexahydroxylated flavonoid found in plants such as Hibiscus sabdariffa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Mechanistic studies have revealed that this compound exerts its effects, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway, comprising key kinases such as ERK, JNK, and p38, plays a crucial role in regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation. This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the impact of this compound on the MAPK signaling cascade.
Data Presentation: this compound's Impact on MAPK Signaling
The following tables summarize the effects of this compound on the phosphorylation of key MAPK pathway proteins as documented in the scientific literature. While studies consistently report a dose-dependent inhibition, specific quantitative data from densitometric analysis is not always available. The tables reflect the qualitative and descriptive findings.
Table 1: Effect of this compound on p38 Phosphorylation in Esophageal Cancer Cells (KYSE30 & KYSE410)
| This compound Concentration (µM) | Treatment Time | Effect on p-p38 Levels | Reference |
| 60 | 3 hours | Strong, dose-dependent inhibition | [1] |
Table 2: Effect of this compound on MKK3 and MKK6 Activity
| Target Kinase | Effect of this compound | Mechanism | Reference |
| MKK3 | Direct Inhibition | Competitive binding | [2][3] |
| MKK6 | Direct Inhibition | Competitive binding | [2][3] |
Note: The reviewed literature consistently demonstrates this compound's strong inhibitory effect on p38 phosphorylation by directly targeting the upstream kinases MKK3 and MKK6.[1][2][3] While the effect is described as dose-dependent, specific quantitative densitometry data from a dose-response study was not available in the cited literature. Further investigation is warranted to establish a precise IC50 value for the inhibition of p-p38, p-ERK, and p-JNK in various cell lines.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the MAPK pathway by targeting MKK3/6.
Caption: Workflow for Western blot analysis of MAPK signaling.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line. Here, we use esophageal cancer cell lines (e.g., KYSE30, KYSE450) as an example.
Materials:
-
Esophageal cancer cell lines (e.g., KYSE30, KYSE450)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Once the desired confluency is reached, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 60 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 3, 6, 12, 24, 48, or 72 hours).
II. Protein Extraction (Lysis)
Materials:
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge, refrigerated to 4°C
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells from the surface of the well using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Store the protein samples at -80°C until further use.
III. Protein Quantification
Materials:
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate needed to load equal amounts of protein per lane in the subsequent Western blot (typically 20-40 µg per lane).
IV. Western Blotting
Materials:
-
SDS-PAGE gels (e.g., 10% or 12% acrylamide)
-
Running buffer (Tris-Glycine-SDS)
-
PVDF membrane
-
Transfer buffer (Tris-Glycine-Methanol)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-JNK, rabbit anti-JNK, and a loading control like mouse anti-GAPDH or mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix the calculated volume of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of p38, ERK, and JNK, as well as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the total protein bands and then to the loading control to determine the relative changes in phosphorylation.
References
Gossypetin's Anti-Metastatic Potential: A Closer Look at Transwell Invasion Assay
Application Notes and Protocols for Researchers
Gossypetin, a naturally occurring flavonoid found in various plants, has garnered significant interest in cancer research for its potential anti-proliferative and anti-metastatic properties. One of the key in vitro methods to evaluate the anti-invasive capacity of compounds like this compound is the Transwell invasion assay. This document provides detailed application notes, experimental protocols, and insights into the signaling pathways modulated by this compound in its role as a potential anti-metastatic agent.
Data Presentation: this compound's Efficacy in Inhibiting Cancer Cell Invasion
The anti-invasive properties of this compound have been demonstrated across various cancer cell types. The following table summarizes the quantitative data from a study on oral squamous cell carcinoma (OSCC) Ca9-22 cells, illustrating a dose-dependent inhibition of cell invasion as measured by the Transwell invasion assay.
| This compound Concentration (µM) | Cancer Cell Line | Percent Invasion Inhibition (%) | Statistical Significance (p-value) |
| 10 | Ca9-22 (OSCC) | ~25% | < 0.01 |
| 20 | Ca9-22 (OSCC) | ~55% | < 0.001 |
Data is approximated from graphical representations in the cited literature. The invasion percentage is relative to the control (untreated cells).
Experimental Protocols: Transwell Invasion Assay
This protocol outlines the steps for assessing the anti-invasive effects of this compound on cancer cells using a Matrigel-coated Transwell system.
Materials:
-
24-well Transwell® inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein-AM or Crystal Violet staining solution
-
Cotton swabs
-
Fluorescence microscope or plate reader
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell® inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gel formation.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully remove any excess medium from the rehydrated Matrigel® in the upper chamber.
-
Seed 200 µL of the cell suspension (containing this compound or vehicle) into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours, depending on the cell type's invasive potential.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the inserts from the wells.
-
Use a cotton swab to gently wipe off the non-invading cells from the upper surface of the membrane.
-
For Crystal Violet Staining:
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Visualize and count the stained cells under a microscope.
-
-
For Calcein-AM Staining (Fluorometric Quantification):
-
Transfer the inserts to a new 24-well plate containing 500 µL of Calcein-AM staining solution (e.g., 2 µg/mL in PBS).
-
Incubate for 1 hour at 37°C.
-
Measure the fluorescence in a plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Signaling Pathways and Experimental Workflows
This compound's anti-metastatic effects are attributed to its ability to modulate key signaling pathways involved in cell migration, invasion, and epithelial-mesenchymal transition (EMT).
Caption: Workflow of the Transwell invasion assay.
This compound has been shown to directly inhibit MKK3 and MKK6, key kinases in the p38 MAPK pathway, which is involved in inflammatory responses and cell stress that can promote metastasis.
Caption: this compound inhibits the MKK3/6-p38 MAPK pathway.
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and invasion. This compound is suggested to inhibit this pathway, thereby reducing the expression of pro-metastatic genes like MMPs.
Caption: this compound's potential inhibition of the NF-κB pathway.
The FAK/Paxillin signaling pathway is crucial for cell adhesion, migration, and invasion. While direct evidence for this compound is emerging, related flavonoids have been shown to inhibit this pathway, suggesting a likely mechanism for this compound's anti-metastatic action. A related compound, gossypol, has been shown to suppress the level of phosphorylated FAK.[1]
Caption: Potential inhibition of the FAK/Paxillin pathway by this compound.
References
Application Notes and Protocols: Assessing Gossypetin's Effect on Cell Migration Using a Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in embryonic development, tissue regeneration, and immune responses. However, aberrant cell migration is a hallmark of cancer metastasis. The wound healing assay, or scratch assay, is a well-established and widely used in vitro method to study collective cell migration.[1][2] This technique is particularly valuable for screening potential therapeutic compounds that can modulate cell motility.
Gossypetin, a flavonoid found in plants like Hibiscus sabdariffa, has demonstrated various pharmacological activities, including anti-inflammatory and anticancer effects.[3] Emerging evidence suggests that this compound can inhibit cell migration in various cancer cell lines, indicating its potential as an anti-metastatic agent. These application notes provide a detailed protocol for utilizing the wound healing assay to quantify the effect of this compound on cell migration and explore its underlying mechanism of action.
Principle of the Wound Healing Assay
The wound healing assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells.[1][2] The ability of the cells to migrate and close this gap over time is monitored and quantified. By comparing the rate of wound closure in the presence and absence of a test compound, such as this compound, researchers can assess its impact on cell migration.
Data Presentation
The quantitative data from a wound healing assay assessing the effect of this compound on cell migration can be summarized for clear comparison. The following table represents typical data obtained from such an experiment, showing a dose-dependent inhibition of cell migration.
| This compound Concentration (µM) | Wound Closure (%) at 24 hours (Mean ± SD) | Statistical Significance (p-value vs. Control) |
| 0 (Control) | 95.8 ± 3.2 | - |
| 10 | 72.4 ± 4.5 | <0.05 |
| 25 | 45.1 ± 3.9 | <0.01 |
| 50 | 21.7 ± 2.8 | <0.001 |
Experimental Protocols
This section provides a detailed methodology for conducting a wound healing assay to evaluate the effect of this compound on cell migration.
Materials
-
Cell line of interest (e.g., human oral squamous carcinoma cells, vascular smooth muscle cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
12-well or 24-well cell culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Protocol
-
Cell Seeding:
-
Culture the chosen cell line in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24 hours.[4] This needs to be optimized for each cell line.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of each well.[4] Apply consistent pressure to ensure a uniform width of the scratch. A cross-shaped scratch can also be made.[4]
-
Gently wash the wells twice with PBS to remove any detached cells.[4]
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in a serum-free or low-serum medium. The use of low-serum media is recommended to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Add the medium containing the desired this compound concentrations to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Also, include a negative control (no treatment) and potentially a positive control for migration inhibition if available.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture the first set of images (T=0) of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[4] It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.
-
Incubate the plates and capture subsequent images at regular intervals (e.g., 6, 12, and 24 hours).[4] The time points should be optimized based on the migration rate of the cell line.
-
Quantify the area of the scratch at each time point using image analysis software like ImageJ.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the wound healing assay to assess this compound's effect.
Signaling Pathway of this compound in Cell Migration
This compound has been shown to inhibit cell migration by down-regulating the Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This inhibition leads to a decrease in the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix and facilitating cell movement.[6]
Caption: this compound's proposed mechanism of inhibiting cell migration.
References
- 1. Wound healing assay - Wikipedia [en.wikipedia.org]
- 2. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Anti-Atherosclerotic Effect of this compound on Abnormal Vascular Smooth Muscle Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Atherosclerotic Effect of this compound on Abnormal Vascular Smooth Muscle Cell Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gossypetin Administration in Pre-Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Gossypetin in a diet-induced pre-diabetic rat model. The information is collated from recent studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
This compound, a naturally occurring flavonoid found in sources like Hibiscus sabdariffa, has demonstrated significant anti-hyperglycemic, antioxidant, and anti-inflammatory properties.[1][2][3] Pre-clinical studies using diet-induced pre-diabetic rat models have shown that this compound administration can ameliorate key markers of glucose homeostasis, improve cardiovascular function, and enhance liver health.[1][2][4] These findings suggest that this compound holds promise as a potential therapeutic agent for the management of pre-diabetes and its associated complications. This document outlines the established protocols for inducing pre-diabetes in rats and for the subsequent administration and evaluation of this compound's effects.
Experimental Protocols
Induction of Pre-Diabetes in a Rat Model
A widely used and effective method to induce a pre-diabetic state in rats that mimics human metabolic syndrome is the use of a high-fat, high-carbohydrate (HFHC) diet.[1][4][5][6]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used for this model.
-
Acclimatization: Upon arrival, animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard rat chow and water.
-
Induction Diet: To induce pre-diabetes, the rats are fed a high-fat, high-carbohydrate (HFHC) diet supplemented with 15% fructose in their drinking water for a period of 20 weeks.[1][4][5][6]
-
Confirmation of Pre-Diabetes: After the 20-week induction period, the pre-diabetic state is confirmed based on the American Diabetes Association (ADA) criteria:
This compound Administration
Following the successful induction of pre-diabetes, the experimental treatment phase begins.
Protocol:
-
This compound Preparation: this compound is administered orally. The selected dose in several studies is 15 mg/kg of body weight.[1][2][4]
-
Experimental Groups: The pre-diabetic animals are typically divided into the following groups (n=6 per group is a common sample size):
-
Non-Pre-Diabetic (NPD) Control: Healthy rats receiving a normal diet.
-
Pre-Diabetic (PD) Control: Pre-diabetic rats continuing on the HFHC diet without treatment.
-
This compound + Normal Diet (GTIN+ND): Pre-diabetic rats switched to a normal diet and treated with this compound.
-
This compound + HFHC Diet (GTIN+HFHC): Pre-diabetic rats continuing on the HFHC diet and treated with this compound.[2]
-
Metformin + Normal Diet (MET+ND): Pre-diabetic rats switched to a normal diet and treated with Metformin (a standard anti-diabetic drug, typically at 500 mg/kg) as a positive control.[2]
-
Metformin + HFHC Diet (MET+HFHC): Pre-diabetic rats continuing on the HFHC diet and treated with Metformin.[2]
-
-
Administration: this compound or Metformin is administered orally once every third day for a duration of 12 weeks.[2][4]
-
Monitoring: Throughout the 12-week treatment period, various parameters such as body weight, food and water intake, and blood glucose levels should be monitored regularly.
Data Presentation: Summary of Quantitative Data
The following tables summarize the typical quantitative data that can be expected from such studies, demonstrating the effects of this compound on various physiological and biochemical parameters.
Glycemic Control and Insulin Sensitivity
| Parameter | Pre-Diabetic Control (PD) | This compound Treated (GTIN) | Key Findings | Citations |
| Fasting Blood Glucose | Significantly higher | Significantly reduced | This compound lowers fasting blood glucose levels. | [1][5] |
| Postprandial Blood Glucose | Significantly higher | Significantly reduced | This compound improves glucose tolerance after a meal. | [1][5] |
| HbA1c | Increased | Significantly reduced | This compound reduces long-term glycemic levels. | [6] |
| Plasma Insulin | Elevated (Hyperinsulinemia) | Significantly reduced | This compound helps in restoring normal insulin levels. | [1][5] |
| HOMA2-IR Index | Increased (Insulin Resistance) | Significantly reduced | This compound improves insulin sensitivity. | [1][5][6] |
| Liver & Muscle Glycogen | Disturbed levels | Significantly improved | This compound helps restore normal glycogen storage. | [1][5] |
Lipid Profile and Cardiovascular Health
| Parameter | Pre-Diabetic Control (PD) | This compound Treated (GTIN) | Key Findings | Citations |
| Plasma Triglycerides (TG) | Significantly higher | Significantly reduced | This compound improves lipid metabolism by lowering TG. | [4][7] |
| Total Cholesterol (TC) | Significantly higher | Significantly reduced | This compound helps in managing cholesterol levels. | [4][7] |
| Low-Density Lipoprotein (LDL) | Significantly higher | Significantly reduced | This compound lowers "bad" cholesterol. | [4][7] |
| Very Low-Density Lipoprotein (VLDL) | Significantly higher | Significantly reduced | This compound reduces VLDL levels. | [4][7] |
| High-Density Lipoprotein (HDL) | Decreased | Increased | This compound increases "good" cholesterol. | [4][7] |
| Mean Arterial Pressure (MAP) | Significantly higher | Decreased | This compound may have a beneficial effect on blood pressure. | [4][7] |
| Body Mass Index (BMI) | Significantly higher | Decreased | This compound may help in weight management. | [4][7] |
| Waist Circumference (WC) | Significantly higher | Decreased | This compound may reduce central obesity. | [4][7] |
Oxidative Stress and Inflammation
| Parameter | Pre-Diabetic Control (PD) | This compound Treated (GTIN) | Key Findings | Citations |
| Malondialdehyde (MDA) | Increased (in heart and liver) | Significantly decreased | This compound reduces lipid peroxidation and oxidative damage. | [2][4][7][8] |
| Superoxide Dismutase (SOD) Activity | Reduced (in heart and liver) | Enhanced activity | This compound boosts endogenous antioxidant enzyme activity. | [2][4][7][8] |
| Glutathione Peroxidase (GPx) Activity | Reduced (in heart and liver) | Enhanced activity | This compound enhances the activity of another key antioxidant enzyme. | [2][4][7][8] |
| Interleukin-6 (IL-6) | Increased | Decreased | This compound exhibits anti-inflammatory effects by reducing pro-inflammatory cytokines. | [4][7] |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Decreased | This compound reduces TNF-α, a key inflammatory marker. | [4][7] |
| C-reactive Protein (CRP) | Increased | Decreased | This compound lowers systemic inflammation. | [4][7] |
Liver Health
| Parameter | Pre-Diabetic Control (PD) | This compound Treated (GTIN) | Key Findings | Citations |
| Liver Triglycerides (TAG) | Significantly higher | Significantly reduced | This compound alleviates hepatic steatosis. | [2][8] |
| Liver Weight | Significantly higher | Significantly reduced | This compound reduces liver enlargement associated with NAFLD. | [2][8] |
| Alanine Transaminase (ALT) | Significantly higher | Significantly reduced | This compound mitigates liver damage. | [2] |
| Aspartate Transaminase (AST) | Significantly higher | Significantly reduced | This compound helps in normalizing liver enzyme levels. | [2] |
| SREBP-1c | Higher | Reduced | This compound may regulate lipid metabolism in the liver. | [2][8] |
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound administration in pre-diabetic rats.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Effects of this compound on Liver Health in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Effects of this compound on Cardiovascular Function in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats | MDPI [mdpi.com]
- 5. Effects of this compound on Glucose Homeostasis in Diet-Induced Pre-Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Glucose Homeostasis in Diet-Induced Pre-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Effects of this compound on Cardiovascular Function in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating the Effects of this compound on Liver Health in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Assays of Gossypetin: DPPH and FRAP Methods
Introduction to Gossypetin and Antioxidant Activity
This compound is a naturally occurring hexahydroxyflavone, a type of flavonoid, found in various plants. Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic diseases. This compound, with its potent free-radical scavenging activity, has been shown to ameliorate oxidative stress and protect against cellular damage, including radiation-induced DNA damage[1]. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents.
DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for screening the antioxidant potential of various compounds[2][3]. The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm[2][4]. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Data Presentation: DPPH Radical Scavenging Activity of this compound
| Compound | IC50 (µM) | Reference |
| This compound | 1.11 | [5] |
| Ascorbic Acid (Standard) | 16.26 | [6] |
| Quercetin (Standard) | 36.22 | [6] |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Assay
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)[4]
-
96-well microplate or cuvettes
-
Pipettes
-
UV-Vis spectrophotometer or microplate reader[3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol[4]. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL)[4]. Prepare similar dilutions for the standard antioxidant (ascorbic acid or quercetin).
-
Assay Reaction:
-
Incubation: Shake the mixture vigorously and incubate it in the dark at room temperature for 30 minutes[3][4].
-
Absorbance Measurement: After incubation, measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader[2][3][4].
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula[3]:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the sample required to inhibit 50% of the DPPH radicals, is determined by plotting a graph of percentage inhibition against the concentration of the sample[2]. A lower IC50 value indicates a higher antioxidant activity[2].
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The Ferric Reducing Antioxidant Power (FRAP) assay is a colorimetric method that measures the antioxidant capacity of a substance based on its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions[7]. The reaction takes place in an acidic medium (pH 3.6), where the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm[8]. The increase in absorbance is proportional to the reducing power of the antioxidants present in the sample.
Data Presentation: FRAP Value of this compound
| Compound | FRAP Value (µM Fe(II)/g) | Reference |
| This compound | Data not available in the provided search results. | |
| Polyphenolic Extract of P. pastinacifolium | 154.0 ± 1.8 | [9] |
| Ascorbic Acid | Higher than BHT and plant extracts | [9] |
| Gallic Acid | Highest reducing power | [9] |
FRAP values are often expressed as equivalents of a standard antioxidant, such as FeSO₄ or ascorbic acid.
Experimental Protocol: FRAP Assay
Materials and Reagents:
-
This compound
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)[10]
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate or cuvettes
-
Pipettes
-
UV-Vis spectrophotometer or microplate reader
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio[8][10]. The reagent should be warmed to 37°C before use[8].
-
Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of FeSO₄ in distilled water to generate a standard curve (e.g., 100 to 2000 µM).
-
Assay Reaction:
-
Add a small volume of the this compound solution or the standard FeSO₄ solutions to a 96-well microplate or test tubes.
-
Add the freshly prepared FRAP reagent to each well or tube.
-
Prepare a blank using the solvent instead of the sample.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 10 to 30 minutes[8][11].
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm[8].
Data Analysis: A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the this compound sample is then determined by comparing its absorbance with the standard curve. The results are typically expressed as µM of Fe(II) equivalents per gram of the sample or as ascorbic acid equivalents.
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effects of hydroalcoholic and polyphenolic extracts of Peucedanum pastinacifolium Boiss. & Hausskn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Gossypetin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant animal models for evaluating the neuroprotective properties of Gossypetin. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Introduction to this compound
This compound is a hexahydroxylated flavonoid found in various plants, including hibiscus. It is the aglycone of related compounds such as Gossypin (this compound 8-O-glucoside) and Gossypitrin (this compound 7-O-glucoside).[1][2][3][4][5][6] Preclinical studies have demonstrated its potent antioxidant, anti-inflammatory, and neuroprotective activities, making it a promising candidate for the development of therapeutics for neurodegenerative diseases.
Animal Models for this compound Neuroprotection Studies
Several well-characterized animal models can be employed to investigate the neuroprotective effects of this compound across a range of neurodegenerative and neurological conditions.
Alzheimer's Disease (AD) Model
The 5xFAD transgenic mouse model is a widely used and aggressive model of amyloid pathology. These mice express five familial Alzheimer's disease mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to rapid amyloid-beta (Aβ) plaque deposition and cognitive deficits.[7]
Rationale for Use: This model is ideal for studying the effects of this compound on Aβ pathology, microglial phagocytosis, and cognitive decline.[7][8]
Neuroinflammation Model
The carbon tetrachloride (CCl4)-induced neuroinflammation model in mice is used to study the link between systemic inflammation, liver damage, and subsequent neuroinflammation in the hippocampus.[9]
Rationale for Use: This model allows for the investigation of this compound's ability to mitigate neuroinflammation stemming from peripheral organ damage, a clinically relevant scenario.
Chronic Unpredictable Stress (CUS) Model
The CUS model in mice is a well-established paradigm for inducing depression-like behaviors and cognitive impairment by exposing animals to a series of unpredictable, mild stressors.[10][11][12][13]
Rationale for Use: This model is suitable for evaluating this compound's potential as an antidepressant and its ability to protect against stress-induced neuronal damage and cognitive dysfunction, possibly through modulation of the kynurenine pathway.[14]
Global Cerebral Ischemia Model
This model in rats involves the transient occlusion of major cerebral arteries to induce global brain ischemia, followed by reperfusion, which leads to oxidative stress and neuronal damage.
Rationale for Use: This model is optimal for assessing the direct neuroprotective effects of this compound against ischemic injury and its antioxidant properties in an acute setting.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound and its related compounds.
Table 1: this compound Administration in Alzheimer's Disease Model
| Parameter | Details | Reference |
| Animal Model | 5xFAD Transgenic Mice | [7] |
| Compound | This compound | [7] |
| Dosage | Not specified in abstract | [7] |
| Administration | Intragastric | [7] |
| Duration | 13 weeks | [7] |
| Key Outcomes | Improved spatial learning and memory, decreased Aβ deposition, enhanced microglial phagocytosis | [7] |
Table 2: this compound Administration in Neuroinflammation Model
| Parameter | Details | Reference |
| Animal Model | CCl4-induced Neuroinflammation in Mice | [9] |
| Compound | This compound (GTIN) | [9] |
| Dosage | 10 mg/kg | [9] |
| Administration | Intraperitoneal (i.p.) injection | [9] |
| Duration | Daily for the last week of a 6-week CCl4 treatment | [9] |
| Key Outcomes | Alleviation of hippocampal neuroinflammation, suppression of MKK3/6-p38 MAPK signaling | [9] |
Table 3: this compound Administration in Chronic Unpredictable Stress Model
| Parameter | Details | Reference |
| Animal Model | Chronic Unpredictable Stress in Swiss Albino Mice | [14] |
| Compound | This compound | [14] |
| Dosages | 5, 10, and 20 mg/kg | [14] |
| Administration | Intraperitoneal (i.p.) injection | [14] |
| Duration | From the 4th to the 7th week of a 5-week stress protocol | [14] |
| Key Outcomes | Improved behavioral patterns, decreased corticosterone and oxidative stress, increased serotonin, norepinephrine, and BDNF | [14] |
Table 4: Gossypin Administration in Global Cerebral Ischemia Model
| Parameter | Details | Reference |
| Animal Model | Global Cerebral Ischemia in Sprague-Dawley Rats | |
| Compound | Gossypin | |
| Dosages | 5, 10, and 20 mg/kg | |
| Administration | Oral | |
| Duration | Pre-treatment before ischemia | |
| Key Outcomes | Decreased lipid peroxidation, increased antioxidant enzyme levels, reduced cerebral infarction area |
Experimental Protocols
Behavioral Tests
1. Y-Maze Test for Spatial Working Memory
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Interpretation: A higher percentage of spontaneous alternation indicates better spatial working memory.
2. Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
If the mouse does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day with different starting positions.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Interpretation: A shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial indicate better spatial learning and memory.
Histological and In Vitro Assays
1. Amyloid-Beta (Aβ) Immunohistochemistry
-
Tissue Preparation:
-
Perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in formic acid.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with a primary antibody against Aβ (e.g., 6E10 or 4G8) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount sections on slides and coverslip with mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify Aβ plaque burden (area and number of plaques) using image analysis software.
-
2. Microglial Phagocytosis Assay (In Vitro)
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV2) in appropriate media.
-
Plate cells in a multi-well plate.
-
-
Phagocytosis Assay:
-
Treat microglia with this compound at various concentrations for a specified time.
-
Add fluorescently labeled Aβ oligomers or fluorescent beads to the culture medium.
-
Incubate for 1-4 hours to allow for phagocytosis.
-
Wash the cells thoroughly to remove non-phagocytosed particles.
-
Fix the cells with 4% PFA.
-
-
Analysis:
-
Visualize and quantify the uptake of fluorescent particles by microglia using fluorescence microscopy or flow cytometry.
-
Signaling Pathways and Experimental Workflows
References
- 1. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Gossypitrin | C21H20O13 | CID 6452123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. Research Highlight | POSTECH Life Science [life.postech.ac.kr]
- 8. This compound ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Gossypetin solubility for in vitro experiments
Welcome to the technical support center for Gossypetin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions?
A1: The primary challenge is this compound's low water solubility. Like many flavonoids, it is a lipophilic molecule, which can lead to precipitation when added to aqueous cell culture media, impeding its bioavailability and affecting the accuracy of experimental results.[1][2]
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for dissolving this compound.[3] DMSO is often preferred for its ability to dissolve this compound at high concentrations.[1]
Q3: How should I prepare a high-concentration stock solution of this compound?
A3: It is recommended to prepare a stock solution in the millimolar (mM) range using 100% DMSO. For example, a 100 mM stock solution can be prepared.[1] To aid dissolution, gentle warming and sonication may be necessary. The stock solution should be stored at -20°C or -80°C to maintain stability.[4]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% in the cell culture medium is generally considered safe and non-toxic for most cells.[1][5] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: My this compound precipitates after I add it to the cell culture medium. Why is this happening and what can I do?
A5: Precipitation upon dilution in aqueous media is the most common issue. This occurs because the solvent concentration drops significantly, and the poorly soluble this compound comes out of solution. See the troubleshooting guide below for detailed causes and solutions.
Q6: Are there advanced methods to improve this compound's aqueous solubility?
A6: Yes. Two promising methods are:
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a complex with a hydrophilic exterior that significantly increases aqueous solubility.[6][7] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[6]
-
Nanoformulations: Encapsulating this compound into nano-delivery systems such as liposomes, nanostructured lipid carriers (NLCs), or polymeric nanoparticles can improve its solubility, stability, and cellular uptake.[8][9][10]
Troubleshooting Guide: this compound Precipitation
This guide addresses the common problem of this compound precipitating when diluted from a stock solution into cell culture media.
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to keep it dissolved. | • Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.• Pipette directly into media: Add the stock solution drop-wise directly into the vortexing or swirling media to ensure rapid and even dispersion.• Lower the working concentration: If possible, reduce the final concentration of this compound in your experiment.• Increase final DMSO concentration: If your cells can tolerate it, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.25%), ensuring it remains below the toxic threshold.[5] |
| Precipitate Forms Over Time | The compound is unstable in the culture medium over long incubation periods. Components in the media (e.g., salts, proteins in FBS) may interact with this compound, causing it to precipitate.[11] | • Reduce incubation time: If the experimental design allows, shorten the incubation period.• Refresh the media: For long-term experiments, consider refreshing the media with freshly prepared this compound solution every 24 hours.• Use serum-free media: If compatible with your cell line, test this compound's solubility in serum-free media, as serum proteins can sometimes contribute to precipitation.[11] |
| Crystals Visible Under Microscope | The compound has crystallized out of solution due to temperature shifts or high concentration. | • Filter the final solution: Before adding to cells, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.• Avoid freeze-thaw cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can promote precipitation.[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (purity ≥98%)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration. For example, to make 1 mL of a 100 mM stock solution (this compound MW: 318.2 g/mol ):
-
Mass (g) = 0.1 mol/L * 0.001 L * 318.2 g/mol = 0.03182 g = 31.82 mg
-
-
Weigh this compound: Accurately weigh 31.82 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.[1]
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the powder is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath until the solution is clear.
-
Sterilization (Optional): If needed, the concentrated stock can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store protected from light at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To significantly increase the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Selection: Based on established methods for flavonoids, a 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.[13][14]
-
Dissolve HP-β-CD: Prepare an aqueous solution of HP-β-CD. For a 1:1 complex, if you start with 31.8 mg of this compound (0.1 mmol), you will need approximately 140 mg of HP-β-CD (MW ~1400 g/mol , 0.1 mmol). Dissolve the HP-β-CD in a suitable volume of deionized water (e.g., 10 mL) with stirring.
-
Add this compound: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.
-
Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it (freeze-dry) until a dry powder is obtained. This powder is the this compound-HP-β-CD complex.
-
Solubility Test: The resulting powder can now be dissolved directly in water or cell culture medium. Test the solubility of the complex at your desired concentration to confirm the enhancement.
-
Storage: Store the dried complex powder in a desiccator at room temperature, protected from light and moisture.
Visualizations
References
- 1. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 7. oatext.com [oatext.com]
- 8. scielo.br [scielo.br]
- 9. Cubosomal nanoformulation increase in vitro dissolution and anticancer activity of Fisetin in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determinations of the inclusion complex between gossypol and beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Gossypetin stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability challenges of gossypetin in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound, offering potential causes and solutions in a direct question-and-answer format.
Question 1: My this compound solution rapidly changed color (e.g., to yellow/brown) and I suspect it has degraded. What happened?
Answer: Rapid color change is a primary indicator of flavonoid degradation. The most common causes are oxidation and instability in alkaline conditions.
-
Potential Cause 1: High pH. this compound, like many flavonoids, is highly unstable at neutral to alkaline pH (>7).[1][2][3] Alkaline conditions promote autoxidation and molecular fragmentation.
-
Solution: Prepare your aqueous solutions in an acidic buffer (pH < 6.0). Citrate or phosphate buffers are commonly used. Studies on related flavonoids show significantly greater stability at acidic pH levels.[3][4]
-
Potential Cause 2: Oxidation. The presence of dissolved oxygen or metal ions (like Fe²⁺ or Cu²⁺) in your buffer can catalyze the oxidation of this compound.[5][6] this compound's structure, particularly the hydroxyl groups on the B-ring, makes it an excellent antioxidant, but this also means it is easily oxidized.[5][7]
-
Solution:
-
Degas your solvents: Purge your aqueous buffer with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.
-
Use chelating agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to your buffer.[8]
-
Work quickly: Prepare solutions fresh and use them immediately to minimize exposure to atmospheric oxygen.
-
-
Potential Cause 3: Light Exposure. Exposure to light, especially UV light, can accelerate the degradation of flavonoids.[9][10][11]
-
Solution:
-
Work in a dimly lit area or use amber-colored glassware (e.g., vials, flasks) to protect the solution from light.
-
Store stock solutions and experimental samples in the dark.
-
Question 2: I am observing low solubility or precipitation of this compound in my aqueous buffer. How can I fix this?
Answer: this compound has very low water solubility, which is a major challenge for its clinical and experimental application.
-
Potential Cause 1: Insufficient Solvent Power. Water is a poor solvent for this compound. Direct dissolution in aqueous buffers, especially at neutral pH, will result in very low concentrations and likely precipitation.
-
Solution:
-
Use a co-solvent: First, dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, where it is much more soluble.[12][13] Then, dilute this stock solution into your aqueous buffer to the desired final concentration. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.
-
Adjust pH: As mentioned, pH affects stability. While alkaline pH can increase the solubility of some flavonoids by deprotonation, it also drastically accelerates degradation.[14] Therefore, using a co-solvent with an acidic buffer is the recommended approach.
-
Question 3: My experimental results (e.g., in antioxidant or cell viability assays) are inconsistent and not reproducible. Could this be related to this compound's stability?
Answer: Absolutely. Inconsistent results are a classic symptom of using an unstable compound.
-
Potential Cause: Degradation Over Time. If your experiment runs over several hours or days, the concentration of active this compound is likely decreasing over the course of the assay. This degradation is accelerated by factors like temperature, pH, and light.[6][15]
-
Solution:
-
Control Experimental Conditions: Maintain a constant, low temperature (e.g., using an ice bath or cold room for sample preparation) and protect samples from light.[6] Use a stable, acidic buffer.
-
Prepare Fresh: Make working solutions immediately before you start the experiment. Do not use solutions that have been stored for an extended period, even if refrigerated. For long-term storage, keep this compound as a dry powder at -20°C or below.
-
Time-Course Controls: If possible, include a time-course control where you measure the degradation of this compound under your specific assay conditions (without cells or other reagents) to understand its stability profile over the experimental duration.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving this compound stability issues.
Caption: A troubleshooting flowchart for this compound stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in water a concern?
This compound (3,5,7,8,3′,4′-hexahydroxyflavone) is a flavonoid found in plants like roselle (Hibiscus sabdariffa).[5][12] It is investigated for numerous health benefits, including antioxidant, anti-inflammatory, and anticancer activities.[16][17][18] Its poor stability in aqueous solutions is a major hurdle because it can degrade before or during an experiment, leading to inaccurate and unreliable data. This instability also complicates its development as a therapeutic agent due to low bioavailability.[19]
Q2: What are the primary factors that cause this compound to degrade?
The stability of this compound, like other flavonoids, is primarily affected by:
-
pH: Highly susceptible to degradation in neutral and alkaline solutions.[1][3]
-
Temperature: Higher temperatures accelerate the rate of degradation.[20][21][22]
-
Light: Exposure to light, particularly UV wavelengths, can induce photo-degradation.[9][10]
-
Oxygen and Metal Ions: These agents promote oxidative degradation of the flavonoid structure.[6]
Caption: Key environmental factors leading to this compound degradation.
Q3: How can I prepare a stable aqueous solution of this compound for my experiments?
The most reliable method involves a two-step process to overcome both poor solubility and instability.
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Solubility | Notes |
| DMSO | High (Soluble) | Recommended for creating high-concentration stock solutions. Keep final DMSO concentration in assays low (typically <0.5%) to avoid solvent effects.[12][13] |
| Ethanol | Moderate (Soluble) | A good alternative to DMSO. Also requires dilution to minimize effects on biological systems.[12][13] |
| Water / Aqueous Buffer | Very Low (Sparingly Soluble) | Not recommended for direct dissolution.[13][23] |
Experimental Protocol: Preparation of a Working this compound Solution
Caption: Workflow for preparing a this compound working solution.
Q4: Is there quantitative data on how pH and temperature affect stability?
Table 2: Influence of pH and Temperature on Flavonoid Degradation (Quercetin as a model)
| Condition | Degradation Rate | Stability Implication |
| pH 6.0 at 37°C | Low | Relatively stable, suitable for short-term experiments.[24] |
| pH 7.5 at 37°C | High (~34x faster than at pH 6.0) | Highly unstable; significant degradation occurs rapidly. Avoid neutral/alkaline pH.[24] |
| 50°C (vs. 37°C) | ~9x faster | Moderate temperature increases significantly accelerate degradation.[24] |
| 65°C (vs. 37°C) | ~50x faster | High temperatures lead to very rapid compound loss. Avoid heating solutions.[24] |
Data derived from degradation rate constants of quercetin and is intended to illustrate trends applicable to this compound.[24]
Detailed Experimental Protocol
Methodology: Assessing this compound Stability via UV-Vis Spectrophotometry
This protocol allows for the quantitative assessment of this compound stability under different experimental conditions (e.g., varying pH, temperature). The principle is based on monitoring the decrease in absorbance at this compound's maximum absorption wavelength (λmax) over time.
1. Materials and Reagents:
-
This compound powder
-
DMSO (spectroscopic grade)
-
Buffer components (e.g., citric acid, sodium phosphate)
-
Deionized water
-
Amber vials
-
UV-Vis Spectrophotometer and cuvettes
2. Procedure:
-
Step 1: Determine λmax.
-
Prepare a fresh, dilute solution of this compound (e.g., 20 µM) in an acidic buffer (pH 5.0).
-
Scan the absorbance from 200-500 nm to determine the maximum absorption wavelength (λmax), which is typically around 388 nm for this compound.[12]
-
-
Step 2: Prepare Test Solutions.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers at the pH values you wish to test (e.g., pH 4.0, 5.5, 7.0, 8.5).
-
For each condition, dilute the this compound stock solution into the respective buffer in an amber vial to a final concentration that gives an initial absorbance reading between 0.8 and 1.2 at λmax.
-
-
Step 3: Incubation and Measurement.
-
Immediately after preparation, take an initial absorbance reading (Time = 0) for each solution at the predetermined λmax.
-
Store the vials under the desired temperature and light conditions.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), take an aliquot from each vial and measure its absorbance at λmax.
-
3. Data Analysis:
-
Step 4: Calculate Residual Concentration.
-
The percentage of this compound remaining at each time point can be calculated using the formula: % this compound Remaining = (Absorbance_t / Absorbance_0) * 100 where Absorbance_t is the absorbance at time t and Absorbance_0 is the initial absorbance.
-
-
Step 5: Determine Degradation Kinetics.
-
Plot the natural logarithm of the concentration (or absorbance) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).[15][25] This allows for a quantitative comparison of stability under different conditions.
-
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Empirical Kinetic Modelling and Mechanisms of Quercetin Thermal Degradation in Aqueous Model Systems: Effect of pH and Addition of Antioxidants [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids [mdpi.com]
- 10. Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Prevents the Progression of Nonalcoholic Steatohepatitis by Regulating Oxidative Stress and AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Effect of heat processing on thermal stability and antioxidant activity of six flavonoids | Semantic Scholar [semanticscholar.org]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Kinetics of inactivation of quality-deteriorating enzymes and degradation of selective phytoconstituents in pink guava pulp during thermal processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Gossypetin in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Gossypetin.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound primarily stems from two key factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility hinders its dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the intestines and liver. It is extensively converted into metabolites such as glucuronidated and sulfated conjugates, reducing the concentration of the active form reaching systemic circulation.[1][2]
Q2: What are the most promising strategies to enhance this compound's bioavailability?
A2: Several formulation strategies have shown promise in overcoming the low bioavailability of flavonoids like this compound. These can be broadly categorized as:
-
Nanoformulations: Encapsulating this compound into nanocarriers can improve its solubility, protect it from degradation in the GI tract, and enhance its absorption. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, increasing their stability and oral absorption.
-
Liposomes: Vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic compounds. They can improve the solubility and permeability of this compound.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance the solubilization and absorption of poorly soluble drugs.
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and dissolution rate.
-
Use of Metabolic Inhibitors: Co-administration of this compound with inhibitors of metabolic enzymes (e.g., cytochrome P450 or UGTs) can reduce its first-pass metabolism and increase the amount of active compound reaching the bloodstream.
Q3: Are there any analytical methods available for quantifying this compound in plasma?
A3: Yes, a reliable and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of this compound in mouse plasma. This method is crucial for conducting pharmacokinetic studies to evaluate the bioavailability of different this compound formulations.[1]
Troubleshooting Guides
Problem 1: Poor and inconsistent results in in vivo efficacy studies with oral administration of this compound.
-
Possible Cause: Low and variable oral bioavailability of unformulated this compound.
-
Troubleshooting Steps:
-
Verify Compound Solubility: Confirm the solubility of your this compound powder in aqueous media. If it's low, this is a likely contributor to the problem.
-
Consider Formulation: The most effective solution is to employ a bioavailability enhancement strategy. Refer to the formulation protocols below (Section: Experimental Protocols) for preparing this compound-loaded Solid Lipid Nanoparticles or Liposomes.
-
Dose Escalation (with caution): While increasing the dose might seem like a straightforward solution, it may not lead to a proportional increase in systemic exposure due to saturation of absorption mechanisms and can increase the risk of toxicity. It is recommended to first improve the formulation.
-
Analytical Confirmation: Ensure your plasma analysis method is sensitive enough to detect the low levels of this compound. Refer to the UPLC-MS/MS protocol outline in the Experimental Protocols section.
-
Problem 2: Difficulty in preparing a stable this compound formulation for in vivo studies.
-
Possible Cause: Aggregation or precipitation of this compound in the vehicle.
-
Troubleshooting Steps:
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigate the effect of pH on this compound's solubility in your desired vehicle.
-
Use of Co-solvents: Consider using a pharmaceutically acceptable co-solvent system (e.g., polyethylene glycol, propylene glycol) to improve solubility. However, be mindful of potential toxicity and effects on the experiment.
-
Nanoformulation Approach: Nanoformulations are designed to improve the stability and dispersibility of poorly soluble compounds. Preparing SLNs or liposomes can prevent aggregation and precipitation.
-
Particle Size Analysis: If you are preparing a nanosuspension, use dynamic light scattering (DLS) to monitor particle size and polydispersity index (PDI) to ensure stability and prevent aggregation over time.
-
Quantitative Data Summary
Due to the limited availability of direct comparative in vivo bioavailability studies for this compound, data for the structurally similar flavonoid, Quercetin, is presented below to illustrate the potential improvements achievable with advanced formulations. These strategies are expected to yield similar enhancements for this compound.
Table 1: Pharmacokinetic Parameters of Quercetin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Quercetin Suspension | 50 | ~15 | ~0.5 | ~50 | 100 | [3][4] |
| Quercetin SLNs | 50 | ~80 | ~2.0 | ~285 | 571.4 | [3] |
| Quercetin Nanosuspension (SPC-Pip) | 50 | ~53 | ~1.7 | ~295 | 23.58 (Absolute) | [4] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. Relative bioavailability is calculated against the suspension.
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for Quercetin and is suitable for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Soy lecithin)
-
Deionized water
Method: High-Shear Homogenization followed by Ultrasonication
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanonization: Immediately subject the coarse emulsion to high-power probe ultrasonication for 5-10 minutes in an ice bath to prevent lipid recrystallization and degradation of this compound.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Method: Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Analyze the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.
Quantification of this compound in Plasma using UPLC-MS/MS
This is a general outline based on a validated method.[1]
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL plasma sample, add an internal standard.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard for high selectivity and sensitivity.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: this compound inhibits the MKK3/6-p38 signaling pathway.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of gastrointestinal absorption of quercetin by solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Gossypetin-Related Western Blot Experiments
Welcome to the technical support center for researchers utilizing Western blotting to investigate the effects of Gossypetin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Issue 1: No or Weak Signal
Question: I am not detecting any signal, or the signal for my target protein is very weak after treating my cells/tissues with this compound. What could be the problem?
Answer:
Several factors could contribute to a weak or absent signal in your Western blot. Here’s a systematic approach to troubleshooting this issue:
-
Protein Extraction and Quantification:
-
Inadequate Lysis: Ensure your lysis buffer is appropriate for your target protein's subcellular location (e.g., nuclear, cytoplasmic, membrane-bound).[1] For plant samples, specific enzymes like cellulase or pectinase might be needed for efficient cell wall disruption.[1]
-
Low Protein Concentration: The concentration of your target protein might be too low in the lysate.[2] Consider increasing the amount of protein loaded per well.[2][3] You can also enrich for your target protein using techniques like immunoprecipitation.[3]
-
Protein Degradation: Protease inhibitors should always be added fresh to your lysis buffer to prevent protein degradation.[3]
-
-
Antibody-Related Issues:
-
Primary Antibody Concentration: The concentration of your primary antibody may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[4]
-
Antibody Specificity: Verify that your primary antibody is specific for the target protein and is validated for Western blot applications.[5]
-
Secondary Antibody Incompatibility: Ensure your secondary antibody is directed against the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[6]
-
-
Transfer and Detection:
-
Inefficient Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[2][7] Transfer efficiency can be affected by the molecular weight of your protein; smaller proteins may transfer through the membrane, while larger proteins may transfer inefficiently.[7]
-
Inactive Detection Reagents: Ensure your detection reagents (e.g., ECL substrates) have not expired and are stored correctly.[7]
-
Issue 2: High Background
Question: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background noise?
Answer:
High background can obscure your results and is often caused by non-specific antibody binding or issues with the blocking and washing steps.[2][5]
-
Blocking:
-
Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[8] Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[2] Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets.
-
Filtering Blocking Solution: Aggregates in the blocking solution can cause speckled background.[3][6] Filter the blocking buffer to remove any precipitates.[3]
-
-
Antibody Concentrations:
-
Washing:
Issue 3: Non-Specific Bands
Question: I am seeing multiple bands in addition to the band at the expected molecular weight for my target protein. What could be causing this?
Answer:
The presence of non-specific bands can be due to several factors, from antibody specificity to sample preparation.[2]
-
Antibody Specificity:
-
Non-Specific Primary Antibody: The primary antibody may be cross-reacting with other proteins.[5] Ensure the antibody has been validated for specificity. You can try performing a pre-adsorption step to remove non-specific binding.[9]
-
Secondary Antibody Control: To check if the secondary antibody is the source of non-specific bands, run a control lane with only the secondary antibody (no primary antibody).[10]
-
-
Sample Preparation and Loading:
-
Protein Overload: Loading too much protein can lead to streaking and the appearance of non-specific bands.[9] Try reducing the amount of protein loaded.
-
Sample Degradation: Degraded protein samples can result in multiple bands at lower molecular weights.[9] Always use fresh samples and protease inhibitors.
-
Experimental Protocols
General Western Blot Protocol for Analyzing Protein Expression Changes Induced by this compound
-
Sample Preparation (from cell culture):
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a fresh protease inhibitor cocktail.[11]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration using a BCA or Bradford protein assay.[12]
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. For membrane proteins, heating at 70°C for 10 minutes is recommended.[13]
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[7]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[13]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10-15 minutes each with TBST.[13]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Quantitative Data Summary
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range |
| Primary Antibody | 1:500 - 1:50,000[13] |
| Secondary Antibody | 1:10,000 - 1:100,000[13] |
Table 2: Common Blocking Agents and Incubation Times
| Blocking Agent | Concentration | Incubation Time | Notes |
| Non-fat Dry Milk | 5% in TBST | 1-2 hours at RT | Cost-effective, but may interfere with phospho-antibody detection. |
| Bovine Serum Albumin (BSA) | 5% in TBST | 1-2 hours at RT | Recommended for phospho-protein detection. |
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of Total Plant Protein and Western Blotting [bio-protocol.org]
- 13. agrisera.com [agrisera.com]
Technical Support Center: Gossypetin in Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with gossypetin in fluorescence-based experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to help navigate potential interference.
Frequently Asked Questions (FAQs)
Q1: Why am I unable to detect a fluorescent signal from my this compound sample?
A1: this compound is a flavonol that is generally considered to be non-fluorescent or to have negligible fluorescence.[1] Studies attempting to induce or enhance fluorescence in this compound using complexing agents like aluminum chloride (AlCl₃) or diphenylboric acid 2-aminoethyl ester (DPBA), which work for other flavonoids, have been unsuccessful.[1] The presence of a hydroxyl group at the C8 position in this compound's structure may interfere with the stability of the flavonoid-enhancer complexes, preventing fluorescence.[1] Therefore, direct detection of this compound via its intrinsic fluorescence is typically not a viable experimental approach.
Q2: Can I use this compound in a fluorescence polarization (FP) assay?
A2: Using this compound in an FP assay is challenging. Since the compound itself is not fluorescent, it cannot be used as a tracer. If you are studying the interaction of this compound with a target protein labeled with a fluorophore, this compound could potentially interfere by quenching the fluorophore's signal or by scattering light, which can disrupt the polarization measurement. It is crucial to perform control experiments to rule out these artifacts. Using far-red tracers in FP assays can help mitigate interference from autofluorescent compounds or scattered light.[2]
Q3: How does this compound interfere with assays using fluorescent probes like DCFDA for ROS detection?
A3: this compound is a potent antioxidant and free radical scavenger.[3] In assays that use fluorescent probes to measure reactive oxygen species (ROS), such as 2′,7′-dichlorofluorescin diacetate (DCFDA), this compound can directly scavenge the ROS. This action will reduce the fluorescence signal not by direct optical interference, but by eliminating the analyte (ROS) that the probe is designed to detect.[3][4] This is a valid measurement of this compound's biological activity, but it's important to distinguish this from assay artifacts like fluorescence quenching.
Q4: Are there alternative methods to study this compound's interaction with enzymes without relying on its intrinsic fluorescence?
A4: Yes. Since this compound lacks native fluorescence, it is better to use indirect assay formats. For enzymes that produce or consume NADH or NADPH, a coupled-enzyme assay using diaphorase and a fluorescent reporter like resazurin is an excellent alternative.[5] This strategy "red-shifts" the assay's emission wavelength, moving it away from the region where many small molecules cause interference.[5] This method measures the activity of the primary enzyme by monitoring the fluorescence of resorufin, the product of the coupled reaction.
Troubleshooting Guide
This guide addresses common issues encountered when this compound is introduced into a fluorescence-based assay system that relies on an external fluorophore.
Problem: The fluorescence intensity of my assay decreases after adding this compound.
| Possible Cause | Explanation | Suggested Action |
| Fluorescence Quenching | This compound may be acting as a quencher, absorbing the emission energy from your fluorescent probe. This can occur through various mechanisms, including static or dynamic quenching.[6] This is a common form of interference for compounds with conjugated planar systems.[5] | Perform a quenching control experiment. Prepare a sample with your fluorophore at the assay concentration and measure its fluorescence. Titrate in this compound at the same concentrations used in your main experiment and monitor for a decrease in fluorescence. |
| Inner Filter Effect | This compound may absorb light at the excitation or emission wavelength of your fluorophore. This reduces the amount of light reaching the fluorophore for excitation and the amount of emitted light reaching the detector, leading to an artificially low signal.[5] | Measure the absorbance spectrum of this compound. If there is significant overlap with your fluorophore's excitation or emission spectra, consider using a different fluorophore with red-shifted wavelengths. Alternatively, use lower concentrations of this compound if experimentally feasible. |
| Biological Activity | This compound may be inhibiting the enzyme or biological process that generates the fluorescent signal. For example, if your assay measures the production of a fluorescent product, this compound could be inhibiting the enzyme responsible. | Confirm this compound's effect on the biological system using an orthogonal (non-fluorescence-based) assay, such as an HPLC or mass spectrometry-based method to measure substrate turnover or product formation. |
| Compound Precipitation | At higher concentrations, this compound may precipitate out of solution. The resulting particles can scatter light, which can interfere with fluorescence readings, often causing signal reduction.[2] | Check the solubility of this compound in your assay buffer. Visually inspect the wells for any signs of precipitation. Determine the maximum soluble concentration and work below that limit. |
Quantitative Data
| Property | Value | Source |
| IUPAC Name | 2-(3,4-Dihydroxyphenyl)-3,5,7,8-tetrahydroxy-4H-1-benzopyran-4-one | [7] |
| Chemical Formula | C₁₅H₁₀O₈ | [7] |
| Molar Mass | 318.23 g/mol | [7] |
| Fluorescence | Generally considered non-fluorescent | [1] |
| Absorption (Derivative) | This compound hexamethyl ether shows an absorption wavelength at 252 nm in Ethanol. | [8] |
Experimental Protocols
Protocol 1: General Test for Compound Interference (Autofluorescence and Quenching)
This protocol helps determine if this compound is optically interfering with your assay's fluorescent probe.
Materials:
-
Your fluorescent probe (e.g., a labeled peptide, antibody, or fluorescent dye)
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence capabilities
-
Black, opaque microplates
Procedure:
-
Prepare Control Wells:
-
Buffer Blank: Wells containing only assay buffer.
-
Fluorophore Control: Wells with your fluorescent probe at the final assay concentration in assay buffer.
-
This compound Autofluorescence Control: Wells with this compound at the final assay concentrations in assay buffer.
-
-
Prepare Test Wells:
-
Quenching Test: Wells containing your fluorescent probe (at final assay concentration) and this compound titrated across the range of concentrations used in your experiment.
-
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., 30 minutes at room temperature, protected from light).
-
Measurement:
-
Read the plate on a microplate reader using the excitation and emission wavelengths specific to your fluorescent probe.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal from the "Buffer Blank" wells from the "this compound Autofluorescence Control" wells. If the resulting value is significant compared to your assay signal, this compound is autofluorescent at these wavelengths.
-
Quenching: Subtract the average autofluorescence signal of this compound (from step 5a) from the signal in the "Quenching Test" wells. Compare this corrected signal to the "Fluorophore Control" signal. A concentration-dependent decrease in fluorescence indicates quenching.
-
Protocol 2: Coupled-Enzyme Assay for Dehydrogenases (Diaphorase/Resazurin System)
This protocol provides an alternative method to study this compound's effect on an NAD(P)H-producing enzyme, avoiding direct fluorescence interference issues.
Materials:
-
Enzyme of interest
-
Enzyme substrate
-
NAD⁺ or NADP⁺
-
This compound stock solution
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris or PBS)
-
Microplate reader with fluorescence capabilities (Excitation: ~550 nm, Emission: ~585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a master mix containing the enzyme, its substrate, and NAD⁺/NADP⁺ in assay buffer.
-
Prepare a detection mix containing diaphorase and resazurin in assay buffer.
-
-
Set up Assay Plate:
-
Add this compound at various concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the primary reaction by adding the enzyme master mix to all wells.
-
-
Primary Reaction Incubation: Incubate the plate for a time sufficient to allow for product formation (e.g., 60 minutes at 37°C). This time should be within the linear range of the reaction.
-
Detection Step:
-
Stop the primary reaction (if necessary, e.g., with a specific inhibitor that doesn't affect diaphorase).
-
Add the diaphorase/resazurin detection mix to all wells.
-
-
Secondary Reaction Incubation: Incubate for 15-30 minutes at room temperature, protected from light, to allow for the conversion of resazurin to the highly fluorescent resorufin.
-
Measurement: Read the fluorescence at an excitation of ~550 nm and an emission of ~585 nm.
-
Data Analysis: The fluorescence intensity is proportional to the amount of NAD(P)H produced by the primary enzyme. A decrease in signal in the presence of this compound indicates inhibition of the enzyme of interest.
Visual Guides
Workflow for Assessing this compound Interference
References
- 1. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. PhotochemCAD | this compound hxamethyl ether [photochemcad.com]
Selecting appropriate vehicle for Gossypetin in animal studies
Welcome to the technical support center for researchers utilizing Gossypetin in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for administering this compound to rodents?
A1: The choice of vehicle for this compound administration depends on the route of administration and the desired dosage. Due to its low aqueous solubility, this compound requires a non-aqueous or co-solvent system for effective delivery.
-
Oral Administration (PO): A common and effective vehicle is a suspension in 0.5% w/v Carboxymethyl cellulose (CMC) in saline . To aid dissolution, this compound can first be dissolved in a minimal amount of Dimethyl sulfoxide (DMSO) before being suspended in the CMC solution. The final concentration of DMSO should be kept low (ideally ≤5%) to minimize potential toxicity.[1] Other options include formulations with Polyethylene glycol 400 (PEG 400) or vegetable oils like corn oil.
-
Intraperitoneal Injection (IP): For IP injections, this compound is typically first dissolved in 100% DMSO and then diluted with sterile saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final DMSO concentration is as low as possible (ideally ≤10%) to avoid peritoneal irritation and vehicle-related toxicity.[2][3]
-
Intravenous Injection (IV): Intravenous administration of this compound is challenging due to its poor water solubility. A potential vehicle, based on formulations for similar compounds, is a mixture of 20% DMSO, 10% Cremophor EL (in a 1:1 ratio with DMSO), and 70% water (or saline) .[4] All IV formulations must be sterile and filtered through a 0.22 µm filter before use.
Q2: What is the solubility of this compound in common laboratory solvents?
| Solvent/Vehicle | Solubility | Remarks |
| Water/Saline | Very Poorly Soluble | This compound is practically insoluble in aqueous solutions. |
| Ethanol | Soluble | A stock solution can be prepared in ethanol. For Quercetin, the solubility is approximately 2 mg/mL.[5] |
| DMSO | Soluble | This compound is readily soluble in DMSO.[3][6][7] For Quercetin, the solubility is approximately 30 mg/mL.[5] |
| PEG 400 | Likely Soluble | PEG 400 is a good co-solvent for poorly water-soluble compounds and can be used to enhance the solubility of flavonoids.[8] |
| Corn Oil | Poorly Soluble | Direct solubility is low. It is often used as a suspension vehicle. |
Q3: I am observing precipitation of this compound in my dosing solution. What can I do?
A3: Precipitation of this compound is a common issue due to its low solubility. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Make sure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding it to the final vehicle. Gentle warming (to around 37°C) and sonication can aid dissolution.
-
Optimize Co-solvent Concentration: If using a co-solvent system (e.g., DMSO in saline), you may need to adjust the ratio. However, be mindful of the final co-solvent concentration to avoid toxicity.
-
Prepare Fresh Solutions: this compound solutions, especially aqueous dilutions, may not be stable for long periods. It is recommended to prepare the dosing solutions fresh before each administration.
-
Maintain Suspension: If administering a suspension (e.g., in CMC), ensure it is well-mixed and homogenous before and during administration to guarantee consistent dosing.
Q4: Are there any concerns about vehicle-related toxicity?
A4: Yes, the vehicle itself can have biological effects and toxicity, which can confound experimental results.
-
DMSO: High concentrations of DMSO administered intraperitoneally can cause motor impairment and neurotoxicity in mice.[2][3] For oral administration in rats, the No-Observed-Effect Level (NOEL) for DMSO could not be determined as adverse effects were seen even at the lowest dose tested (1,100 mg/kg/day).[7]
-
PEG 400: Intraperitoneal injection of PEG 400 can also induce neuromotor deficits in mice.[2][3] The NOEL for oral administration of PEG 400 in rats over a two-week period was found to be 1,250 mg/kg/day.[7]
-
Vehicle Control Group: It is essential to include a vehicle-only control group in your animal study to differentiate the effects of this compound from those of the vehicle.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Carboxymethyl cellulose sodium salt (CMC)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a final dose of 10 mg/kg in a 10 mL/kg dosing volume, you would need a 1 mg/mL solution. To prepare 10 mL of this, you would weigh 10 mg of this compound. You can start by adding 100-200 µL of DMSO.
-
Vortex thoroughly. If needed, gently warm the tube to 37°C or sonicate for a few minutes to ensure complete dissolution.
-
In a separate sterile tube, prepare a 0.5% w/v CMC solution in sterile saline. For 10 mL, this would be 50 mg of CMC in 10 mL of saline. Mix well until a homogenous suspension is formed.
-
Slowly add the this compound-DMSO solution to the CMC suspension while vortexing continuously to ensure a fine and uniform suspension.
-
Administer the suspension to the animals via oral gavage immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% sterile DMSO to create a stock solution. For example, a 10 mg/mL stock solution.
-
Vortex until the this compound is completely dissolved.
-
On the day of injection, dilute the this compound-DMSO stock solution with sterile saline or PBS to the final desired concentration. For example, to achieve a final dose of 10 mg/kg with an injection volume of 10 mL/kg, you would need a 1 mg/mL solution. If your stock is 10 mg/mL, you would perform a 1:10 dilution. This would result in a final DMSO concentration of 10%.
-
Vortex the final solution thoroughly before administration.
-
Administer the solution via intraperitoneal injection.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Below are diagrams illustrating its effects on the MKK3/6-p38 and NF-κB pathways.
Caption: this compound inhibits MKK3 and MKK6, leading to reduced p38 MAPK activation and downstream effects on apoptosis and cell cycle.
Caption: this compound inhibits the NF-κB pathway by preventing the activation of the IKK complex, thus blocking the transcription of pro-inflammatory genes.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 3-O-β-D-glucopyranoside | Plants | 38965-52-5 | Invivochem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS:489-35-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. glpbio.com [glpbio.com]
- 8. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Gossypetin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of two prominent flavonoids, gossypetin and quercetin. Flavonoids are a class of polyphenolic compounds widely recognized for their health-promoting properties, largely attributed to their potent antioxidant effects. This compound (3,5,7,8,3'4'-hexahydroxyflavone) and quercetin (3,5,7,3',4'-pentahydroxyflavone) are structurally similar, with this compound possessing an additional hydroxyl group on its A ring. This structural distinction is hypothesized to contribute to differences in their antioxidant capacities. This guide synthesizes available experimental data to offer an objective comparison of their performance in various antioxidant assays and delves into the molecular signaling pathways they modulate.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and quercetin has been evaluated using various in vitro assays that measure their capacity to scavenge free radicals and reduce oxidizing agents. The following tables summarize key quantitative data from discrete studies. It is important to note that a direct comparison is best made with data from the same study; however, the compilation below provides valuable insights into their relative potencies.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| This compound | 95.35 | [1] |
| Quercetin | 4.60 ± 0.3 | [2] |
Lower IC50 values indicate greater scavenging activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | Source |
| Quercetin | 48.0 ± 4.4 | [2] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | Trolox Equivalent Antioxidant Capacity (TEAC) (mM/g) | Source |
| This compound | 155.24 | [1] |
| Quercetin | Data not available in a comparable format |
Higher TEAC values indicate greater reducing power.
Mechanistic Insights: Signaling Pathways
The antioxidant effects of this compound and quercetin extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that regulate cellular antioxidant defenses.
Quercetin is well-documented to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Quercetin can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. This process is often mediated by the activation of upstream kinases such as Mitogen-Activated Protein Kinases (MAPKs) , including p38 and ERK, as well as Protein Kinase C (PKC).[3][5][6][7]
This compound has also been shown to modulate key signaling pathways related to oxidative stress and inflammation. Studies suggest that this compound can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[6] More recent evidence indicates that this compound and its derivatives can also activate the Nrf2 pathway , leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and manganese superoxide dismutase (Mn-SOD).[3] The activation of Nrf2 by this compound may also involve the modulation of MAPK signaling.[3]
Caption: Comparative signaling pathways of quercetin and this compound in antioxidant defense.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for replication and validation purposes.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compounds (this compound or quercetin) are prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are prepared.
-
An aliquot of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the intensity of the color is proportional to the antioxidant's reducing power.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Various concentrations of the test compounds are prepared.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is constructed using a known antioxidant, such as Trolox or FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as Trolox equivalents (TEAC) or in terms of the concentration of Fe²⁺ produced.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within cells, induced by an external radical generator.
Procedure:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until confluent.
-
The cells are pre-incubated with the test compound (this compound or quercetin) and the DCFH-DA probe. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
After incubation, the cells are washed to remove the excess probe and compound.
-
A free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time at excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.
-
The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Conclusion
Both this compound and quercetin are potent antioxidants. The available data, although from different studies, suggest that this compound may possess superior reducing power as indicated by the FRAP assay.[1] Conversely, the limited data for the DPPH assay suggests quercetin may have stronger radical scavenging activity.[1][2] The additional hydroxyl group in this compound's structure likely contributes to its high antioxidant potential.[4]
From a mechanistic standpoint, both flavonoids appear to exert their antioxidant effects not only through direct chemical interactions with free radicals but also by modulating critical cellular signaling pathways. Quercetin is a well-established activator of the Nrf2 pathway, a master regulator of the antioxidant response. Emerging evidence suggests that this compound also engages the Nrf2 pathway and additionally inhibits the pro-inflammatory NF-κB pathway, indicating a dual role in combating oxidative stress and inflammation.[3][6]
For researchers and drug development professionals, both this compound and quercetin represent promising candidates for further investigation as therapeutic agents against diseases associated with oxidative stress. Future head-to-head comparative studies employing a comprehensive panel of antioxidant assays, including cellular models, are warranted to definitively elucidate their relative potencies and further delineate their mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of Myricitrin and 3,5-di-O-Methyl this compound from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - this compound ameliorates ionizing radiation-induced oxidative stress in mice liverâa molecular approach - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. A New Polyoxygenated Flavonol this compound-3-O-β-d-Robinobioside from Caesalpinia gilliesii (Hook.) D. Dietr. and In Vivo Hepatoprotective, Anti-Inflammatory, and Anti-Ulcer Activities of the Leaf Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Gossypetin Demonstrates Potent Anticancer Effects in Preclinical Xenograft Models of Prostate and Esophageal Cancers
For Immediate Release
Recent preclinical studies have validated the significant anticancer properties of gossypetin, a natural flavonoid, in xenograft models of prostate and esophageal cancers. The findings, detailed in separate studies, highlight this compound's potential as a novel therapeutic agent, demonstrating its ability to inhibit tumor growth through distinct molecular pathways. While direct comparative trials with standard chemotherapeutics are yet to be conducted, the data suggests this compound's efficacy is comparable to that of established treatments for these malignancies.
In a study focusing on prostate cancer, this compound was shown to effectively suppress the growth of androgen-dependent LNCaP human prostate cancer cells in a xenograft mouse model. The researchers observed that this compound's anticancer activity is mediated through the induction of both apoptosis (programmed cell death) and autophagy, a cellular process of self-degradation. The apoptotic effect at higher doses is linked to the mitochondrial pathway, while at lower doses, this compound-induced autophagy contributes to cell death via the class III PI3K and Atg5 pathways[1].
Similarly, in a patient-derived xenograft (PDX) model of esophageal cancer, oral administration of this compound resulted in a marked suppression of tumor growth. This study identified this compound as a novel inhibitor of mitogen-activated protein kinase kinase 3 (MKK3) and MKK6. By directly inhibiting these kinases, this compound attenuates the MKK3/6-p38 signaling pathway, which is crucial for the growth and survival of esophageal cancer cells. The in vivo results corroborated in vitro findings, where this compound induced G2 phase cell cycle arrest and intrinsic apoptosis[2][3].
While these studies did not directly compare this compound to other anticancer agents, an indirect comparison with existing data for standard-of-care chemotherapies in similar xenograft models provides a context for its potency.
Quantitative Comparison of Anticancer Effects
The following tables summarize the in vivo efficacy of this compound in the aforementioned xenograft models, alongside data from separate studies on standard chemotherapeutic agents for prostate and esophageal cancers.
Table 1: this compound Efficacy in Xenograft Models
| Cancer Type | Cell Line/Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Prostate Cancer | LNCaP Xenograft | This compound | 2 mg/kg, intraperitoneal injection, 3 times/week for 4 weeks | Statistically significant reduction in tumor volume compared to control. | Lee JH, et al., 2017 |
| Esophageal Cancer | Patient-Derived Xenograft (PDX) | This compound | 100 mg/kg, oral gavage, daily for 24 days | Significant suppression of tumor growth compared to the vehicle-treated group. | Xie X, et al., 2019 |
Table 2: Efficacy of Standard Chemotherapies in Xenograft Models (for Indirect Comparison)
| Cancer Type | Cell Line/Model | Treatment | Dosage & Administration | Key Findings | Reference |
| Prostate Cancer | LNCaP Xenograft | Docetaxel | 10 mg/kg, intravenous injection, weekly for 3 weeks | Significant tumor growth inhibition. | Various Studies |
| Esophageal Cancer | Esophageal Carcinoma Xenograft | Cisplatin + 5-Fluorouracil | Cisplatin: 6 mg/kg, 5-FU: 75 mg/kg, intraperitoneal injection, weekly | Significant reduction in tumor volume compared to control. | Various Studies |
Detailed Experimental Protocols
This compound in LNCaP Prostate Cancer Xenograft Model
-
Animal Model: Male BALB/c nude mice (5 weeks old).
-
Cell Line and Implantation: 2 x 106 LNCaP human prostate cancer cells were suspended in a 1:1 mixture of medium and Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment Protocol: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to two groups: a control group receiving vehicle and a treatment group receiving intraperitoneal injections of this compound (2 mg/kg body weight) three times a week for four weeks.
-
Endpoint Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length × width²) / 2. At the end of the study, tumors were excised and weighed.
This compound in Patient-Derived Esophageal Cancer Xenograft (PDX) Model
-
Animal Model: Severe combined immunodeficiency (SCID) female mice (6-9 weeks old).
-
Tumor Implantation: Fresh esophageal cancer tissue from patients was subcutaneously implanted into the mice.
-
Treatment Protocol: Once the xenograft tumors reached a certain volume, mice were treated with this compound at a dose of 100 mg/kg body weight via oral administration daily for 24 days.
-
Endpoint Measurement: Tumor growth was monitored regularly throughout the treatment period.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are attributed to its modulation of key signaling pathways within cancer cells.
In prostate cancer, higher concentrations of this compound trigger the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent caspase activation. At lower concentrations, it stimulates autophagic cell death through the class III PI3K/Atg5 signaling cascade.
In esophageal cancer, this compound directly inhibits MKK3 and MKK6, preventing the phosphorylation and activation of p38 MAPK. This disruption of the MKK3/6-p38 pathway leads to decreased cell proliferation and survival, and an increase in apoptosis.
References
Gossypetin's Neuroprotective Efficacy: A Comparative Analysis with Other Flavonoids
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the neuroprotective efficacy of gossypetin against other prominent flavonoids, supported by experimental data. The following sections detail the comparative antioxidant, anti-inflammatory, and anti-apoptotic properties, along with the underlying molecular mechanisms and relevant experimental protocols.
Comparative Efficacy of Flavonoids in Neuroprotection
The neuroprotective potential of flavonoids stems from their multifaceted mechanisms of action, primarily their antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide focuses on a comparative analysis of this compound against three other well-researched flavonoids: quercetin, myricetin, and kaempferol.
Data Summary of Neuroprotective Activities
The following table summarizes quantitative data from various in vitro studies, providing a comparative overview of the efficacy of this compound and other selected flavonoids in different neuroprotective assays. It is crucial to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, cell lines, and stressors used across different studies.
| Flavonoid | Assay | Cell Line | Stressor | IC50 / Efficacy | Reference |
| Gossypitrin | DPPH Radical Scavenging | Cell-free | - | IC50: 9.8 µM | [1] |
| ABTS Radical Scavenging | Cell-free | - | IC50: 7.2 µM | [1] | |
| Lipid Peroxidation Inhibition | Cell-free | Fe(II)-ascorbate | IC50: 24.26 µM | [1] | |
| Neuroprotection (MTT) | PC12 | KCN (Chemical Hypoxia) | IC50: 4.82 µM | [1] | |
| Quercetin | Acetylcholinesterase Inhibition | - | - | IC50: 19.8 µM | [2] |
| Neuroprotection (MTT) | SH-SY5Y | Aβ (10 µM) | ~79.69% viability at 100 µM | [3] | |
| Neuroprotection (MTT) | SH-SY5Y | Aβ (20 µM) | ~62.84% viability at 100 µM | [3] | |
| Myricetin | Acetylcholinesterase Inhibition | - | - | IC50: 23.31 µg/mL | [4] |
| Butyrylcholinesterase Inhibition | - | - | IC50: 87.54 µg/mL | [4] | |
| DNA Polymerase Inhibition | - | - | IC50: 21.3-40.9 µM | [5] | |
| Kaempferol | COX-2 Inhibition | - | - | IC50: 9.0 µM | [6] |
| 5-LOX Inhibition | - | - | IC50: 5.6 µM | [6] |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
Flavonoids exert their neuroprotective effects by modulating several critical intracellular signaling pathways. This compound, along with quercetin, myricetin, and kaempferol, has been shown to influence the following pathways to mitigate neuronal damage.
Nrf2-ARE Pathway: The Master Regulator of Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress. Under stressful conditions, flavonoids can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its translocation into the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
NF-κB Pathway: Attenuation of Neuroinflammation
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses. In neurodegenerative conditions, overactivation of NF-κB in microglia and astrocytes leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), all of which contribute to neuronal damage. Flavonoids, including this compound, can inhibit the NF-κB signaling pathway, thereby reducing the expression of these inflammatory mediators and exerting a potent anti-inflammatory effect.[7]
PI3K/Akt Pathway: Promotion of Neuronal Survival
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway by neurotrophic factors and certain therapeutic agents, including flavonoids, can lead to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins like Bcl-2. This cascade ultimately leads to the inhibition of apoptosis and enhanced neuronal survival.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of flavonoid neuroprotection.
Assessment of Neuroprotective Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In the context of neuroprotection, it measures the ability of a compound to protect neuronal cells from a toxic insult.[3]
Experimental Workflow:
Methodology:
-
Cell Seeding: Neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.[3]
-
Treatment: The cells are pre-treated with various concentrations of the flavonoid (e.g., this compound, quercetin) for a specified period (e.g., 24 hours).[3]
-
Induction of Toxicity: A neurotoxic agent, such as amyloid-beta (Aβ) peptide, is added to the wells (excluding the control wells) and incubated for another 24 hours.[3]
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot Analysis of Signaling Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of neuroprotection, it is employed to quantify the expression levels of key proteins involved in signaling pathways like PI3K/Akt and the Bcl-2 family of apoptotic regulators.
Experimental Workflow:
Methodology:
-
Protein Extraction: Neuronal cells are treated with flavonoids and/or a neurotoxin. Subsequently, the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.
-
Gel Electrophoresis (SDS-PAGE): The protein samples are separated based on their molecular weight by running them on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated Akt, Bax, or Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative expression levels of the target protein.
Immunofluorescence for Nrf2 Nuclear Translocation
Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method is particularly useful for observing the translocation of transcription factors, such as Nrf2, from the cytoplasm to the nucleus upon activation.[8]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Neuronal cells are grown on coverslips and treated with the flavonoid of interest and/or an oxidative stressor.
-
Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding is blocked to reduce background signal.
-
Antibody Staining: The cells are incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to a fluorescent dye.
-
Nuclear Counterstaining: A fluorescent nuclear stain, such as DAPI (4',6-diamidino-2-phenylindole), is used to visualize the cell nuclei.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The overlay of the Nrf2 and nuclear signals reveals the subcellular localization of Nrf2.
Conclusion
The available evidence strongly suggests that this compound is a potent neuroprotective agent, exhibiting robust antioxidant, anti-inflammatory, and anti-apoptotic properties. Its efficacy is comparable, and in some instances, potentially superior to other well-known neuroprotective flavonoids like quercetin, myricetin, and kaempferol. The modulation of key signaling pathways such as Nrf2-ARE, NF-κB, and PI3K/Akt underscores the multifaceted mechanism through which this compound confers neuroprotection.
For professionals in drug development, this compound represents a promising lead compound for the development of novel therapeutics for neurodegenerative diseases. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish its relative potency and to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. Antioxidant and neuroprotective effects of gossypitrin, a flavonoid from Talipariti elatum, against chemical hypoxia-induced PC12 cell death [redalyc.org]
- 2. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [ouci.dntb.gov.ua]
- 3. jppres.com [jppres.com]
- 4. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 7. Sodium aescinate inhibits microglia activation through NF-κB pathway and exerts neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Gossypetin and its Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of the flavonoid Gossypetin and its naturally occurring glycoside derivatives. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying molecular signaling pathways.
Introduction
This compound, a hexahydroxyflavone, and its glycosidic forms are secondary metabolites found in various medicinal plants, notably from the Malvaceae family. These compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The attachment of sugar moieties to the this compound aglycone can significantly influence its solubility, bioavailability, and ultimately, its biological efficacy. This guide offers a side-by-side comparison of the bioactivities of this compound and its prominent glycosides—Gossypin, Hibifolin, and Gossypitrin—to aid in the evaluation of their therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of this compound and its glycosides. Direct comparative studies across all activities and glycosides are limited, highlighting a key area for future research.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | TEAC (mM/g) | Reference |
| This compound | DPPH Radical Scavenging | 95.35 | 111.53 | [1][2] |
| Gossypin (8-O-glucoside) | DPPH Radical Scavenging | 63.10 | 41.68 | [1][2] |
| Hibifolin (8-O-glucuronide) | DPPH Radical Scavenging | 61.31 | 39.99 | [1] |
| This compound | Ferric Reducing Antioxidant Power (FRAP) | - | 155.24 | [1][2] |
| Gossypin (8-O-glucoside) | Ferric Reducing Antioxidant Power (FRAP) | - | 126.28 | [1] |
| Hibifolin (8-O-glucuronide) | Ferric Reducing Antioxidant Power (FRAP) | - | 94.67 | [1] |
Table 2: Comparative Neuroprotective and Anticancer Activities
| Compound | Bioactivity | Cell Line | IC50 (µM) | Reference |
| Gossypitrin (7-O-glucoside) | Neuroprotection (against chemical hypoxia) | PC12 | 4.82 | |
| This compound | Anticancer (Osteosarcoma) | HOS | 13.9 | |
| This compound | Anticancer (Osteosarcoma) | MG-63 | 20.9 | |
| This compound | Anticancer (Osteosarcoma) | 143B | 25.4 | |
| This compound | Anticancer (Osteosarcoma) | Saos-2 | 31.9 | |
| Gossypin | Anticancer (Lung Cancer) | A549 | ~40 (at 72h) |
Note: The anticancer data for Gossypin represents a concentration at which significant inhibition was observed, not a formal IC50 value.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (in methanol), test compounds (this compound and its glycosides), and a positive control (e.g., Trolox or Ascorbic Acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in a suitable solvent (e.g., methanol).
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add the test compounds or control solutions to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compounds, and a positive control (e.g., Trolox or Ascorbic Acid).
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a 96-well microplate, add the FRAP reagent to each well.
-
Add the test compounds or control solutions to the wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 593 nm).
-
-
Calculation: A standard curve is generated using a known antioxidant like Trolox. The antioxidant capacity of the test samples is expressed as Trolox Equivalents (TEAC).
Anticancer Activity Assay
These assays determine the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., A549 for lung cancer, HOS for osteosarcoma).
-
Reagents: Cell culture medium, test compounds, and a viability reagent (MTT or SRB).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the viability reagent (MTT or SRB) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.
Neuroprotective Activity Assay
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.
-
Cell Line: A neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Reagents: Cell culture medium, a neurotoxic agent (e.g., hydrogen peroxide or 6-hydroxydopamine), test compounds, and a viability reagent (e.g., MTT).
-
Procedure:
-
Seed the neuronal cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induce neurotoxicity by adding the neurotoxic agent to the wells.
-
Co-incubate the cells with the test compounds and the neurotoxic agent for a defined duration.
-
Assess cell viability using a viability assay like the MTT assay.
-
-
Calculation: The percentage of neuroprotection is calculated based on the increase in cell viability in the presence of the test compound compared to cells treated with the neurotoxin alone. The IC50 value for neuroprotection can be determined.
Anti-inflammatory Activity Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in immune cells.
-
Cell Line: Macrophage cell line (e.g., RAW 264.7).
-
Reagents: Cell culture medium, lipopolysaccharide (LPS) to induce inflammation, test compounds, and Griess reagent to measure nitrite (a stable product of NO).
-
Procedure:
-
Seed the macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with LPS to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at approximately 540 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without any treatment.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its glycosides. These representations are based on current literature and provide a visual framework for understanding their mechanisms of action.
Caption: Anti-inflammatory signaling pathway showing inhibition points by this compound and its glycosides.
Caption: Anticancer signaling pathways indicating modulation by this compound and Gossypin.
Conclusion
This comparative guide highlights the potent and varied bioactivities of this compound and its glycosides. The aglycone, this compound, generally exhibits superior antioxidant activity in vitro, likely due to its greater number of free hydroxyl groups. However, glycosylation can modulate activity and may enhance bioavailability in vivo, a critical factor for therapeutic applications. The available data suggests that both this compound and its glycosides are promising candidates for further investigation as anti-inflammatory, anticancer, and neuroprotective agents. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of these natural compounds. Further head-to-head comparative studies are warranted to elucidate the precise structure-activity relationships and to identify the most promising derivatives for specific clinical applications.
References
- 1. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gossypetin and Metformin in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the naturally occurring flavonoid, Gossypetin, and the first-line antidiabetic drug, Metformin. The following sections objectively evaluate their performance in preclinical diabetes models, presenting quantitative data, detailed experimental protocols, and a mechanistic overview of their signaling pathways.
Executive Summary
Metformin is the universally accepted first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin sensitivity. This compound, a flavonoid found in plants like Hibiscus sabdariffa, is an emerging compound of interest with potent antioxidant, anti-inflammatory, and antihyperglycemic properties.[1][2] Recent preclinical studies have directly compared this compound to Metformin, revealing comparable and, in some instances, potentially superior effects on key diabetic and metabolic parameters. Both compounds appear to exert some of their beneficial effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[3][4] This guide synthesizes the latest experimental data to offer a direct comparison of their efficacy and mechanisms of action.
I. Comparative Efficacy in a Pre-Diabetic Animal Model
Recent in-vivo research utilizing a diet-induced pre-diabetic rat model provides the most direct comparative data between this compound (GTIN) and Metformin (MET). The studies consistently demonstrate that this compound, at a dose of 15 mg/kg, exhibits potent metabolic benefits that are comparable to Metformin at a standard dose of 500 mg/kg.
Table 1: Effects on Glucose Homeostasis
This table summarizes the key findings on glucose metabolism after a 12-week treatment period in diet-induced pre-diabetic rats.
| Parameter | Pre-Diabetic Control | This compound (15 mg/kg) + Normal Diet | Metformin (500 mg/kg) + Normal Diet | Key Findings & Citations |
| Fasting Blood Glucose | Significantly elevated | 17.44% reduction vs. control | 16.80% reduction vs. control | Both treatments significantly lowered FBG to a similar extent.[5] |
| HbA1c | Significantly elevated | 54.24% reduction vs. control | 53.66% reduction vs. control | Both treatments demonstrated a potent and comparable ability to reduce glycated hemoglobin.[5] |
| Plasma Insulin | Significantly elevated | 57.88% reduction vs. control | 57.20% reduction vs. control | Both compounds effectively reduced hyperinsulinemia, suggesting improved insulin sensitivity.[5] |
| HOMA2-IR Index | Significantly elevated | 70.37% reduction vs. control | 60.07% reduction vs. control | Both treatments significantly improved insulin resistance, with this compound showing a numerically greater reduction.[5] |
| Skeletal Muscle Glycogen | Significantly reduced | Significantly increased vs. control | Significantly increased vs. control | Both treatments comparably improved glycogen storage in skeletal muscle.[5] |
| Liver Glycogen | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both treatments helped to normalize liver glycogen levels, consistent with reduced hepatic glucose output.[5] |
Table 2: Effects on Body Weight and Appetite Regulation
| Parameter | Pre-Diabetic Control | This compound (15 mg/kg) + Normal Diet | Metformin (500 mg/kg) + Normal Diet | Key Findings & Citations |
| Body Weight Gain (%) | Significant increase | Significant reduction vs. control | Significant reduction vs. control | Both treatments effectively attenuated diet-induced weight gain.[5] |
| Plasma Ghrelin | Significantly elevated | 41.53% reduction vs. control | Not significantly different from control | This compound demonstrated a significant effect on the appetite-stimulating hormone ghrelin, which was not observed with Metformin in this study.[5] |
Table 3: Effects on Cardiovascular and Liver Health Markers
| Parameter | Pre-Diabetic Control | This compound (15 mg/kg) + Normal Diet | Metformin (500 mg/kg) + Normal Diet | Key Findings & Citations |
| Plasma Triglycerides | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both treatments showed comparable efficacy in lowering plasma triglycerides.[6] |
| Total Cholesterol | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both compounds effectively improved the total cholesterol profile.[6] |
| HDL Cholesterol | Significantly reduced | Significantly increased vs. control | Significantly increased vs. control | Both treatments led to a beneficial increase in HDL cholesterol.[6] |
| Mean Arterial Pressure | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both treatments demonstrated a comparable ability to lower blood pressure.[6] |
| Liver Triglycerides | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both compounds were effective in reducing hepatic steatosis.[2] |
| Plasma ALT & AST | Significantly elevated | Significantly reduced vs. control | Significantly reduced vs. control | Both treatments showed hepatoprotective effects by lowering liver injury enzymes.[2] |
II. Mechanistic Insights: A Focus on AMPK Signaling
A primary mechanism shared by both this compound and Metformin is the activation of AMP-activated protein kinase (AMPK).[3][4] AMPK acts as a master metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Activation of AMPK in key metabolic tissues like the liver, skeletal muscle, and adipose tissue is a critical therapeutic target for type 2 diabetes.
Metformin's Mechanism of Action
Metformin's activation of AMPK is primarily indirect. It is widely accepted that Metformin inhibits Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status allosterically activates AMPK.
Activated AMPK then phosphorylates downstream targets to:
-
Inhibit Hepatic Gluconeogenesis: By phosphorylating and inactivating enzymes like Acetyl-CoA Carboxylase (ACC) and suppressing the transcription of gluconeogenic genes (e.g., PEPCK, G6Pase).
-
Increase Glucose Uptake: By promoting the translocation of GLUT4 transporters to the plasma membrane in skeletal muscle, an effect that is independent of insulin.
-
Improve Insulin Sensitivity: By reducing lipogenesis and promoting fatty acid oxidation.
This compound's Mechanism of Action
This compound has been identified as an effective dual-targeting agent that both activates AMPK and reduces oxidative stress.[5] While the precise upstream mechanism of AMPK activation by this compound is still under investigation, studies indicate it leads to increased AMPK phosphorylation.[7] This activation is reported to be more potent than that of other flavonoids, including its structural analog, quercetin.[3]
Activated AMPK by this compound is thought to contribute to its antidiabetic effects through similar downstream pathways as Metformin, including:
-
Suppression of lipogenesis in the liver.
-
Enhancement of glucose uptake in peripheral tissues.
-
Potent antioxidant and anti-inflammatory effects , which help to mitigate the secondary complications of diabetes.
III. Experimental Protocols
The following protocols are summarized from the direct comparative studies in diet-induced pre-diabetic male Sprague Dawley rats.[2][5][6]
Animal Model and Induction of Pre-Diabetes
-
Animals: Male Sprague Dawley rats (150–180 g).
-
Acclimatization: 1 week under standard laboratory conditions.
-
Induction Diet: High-Fat High-Carbohydrate (HFHC) diet supplemented with 15% fructose in drinking water.
-
Induction Period: 20 weeks.
-
Confirmation of Pre-Diabetes: Assessed based on elevated fasting blood glucose and impaired glucose tolerance.
Treatment Protocol
-
Study Duration: 12 weeks.
-
Animal Groups (n=6 per group):
-
Non-Pre-Diabetic Control (NPD): Standard rat diet.
-
Pre-Diabetic Control (PD): Continued on HFHC diet.
-
This compound + Normal Diet (GTIN+ND): Switched to standard diet + 15 mg/kg this compound orally.
-
This compound + HFHC Diet (GTIN+HFHC): Continued on HFHC diet + 15 mg/kg this compound orally.
-
Metformin + Normal Diet (MET+ND): Switched to standard diet + 500 mg/kg Metformin orally.
-
Metformin + HFHC Diet (MET+HFHC): Continued on HFHC diet + 500 mg/kg Metformin orally.
-
Key Experimental Assays
-
Fasting Blood Glucose (FBG): Measured weekly from tail-prick blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. Rats were fasted overnight and administered a 2 g/kg glucose load orally. Blood glucose was measured at 0, 30, 60, 90, and 120 minutes.
-
HbA1c, Insulin, and Lipid Profile: Measured from plasma collected at sacrifice using commercially available ELISA kits and enzymatic assays.
-
HOMA2-IR: Calculated from fasting glucose and insulin levels to assess insulin resistance.
-
Tissue Glycogen: Liver and skeletal muscle glycogen content determined using established colorimetric methods.
-
Liver Enzymes (ALT, AST) and Triglycerides: Measured from plasma and liver homogenates, respectively, using standard biochemical assays.
IV. Discussion and Future Directions
The available in-vivo evidence strongly suggests that this compound is a promising natural compound for the management of pre-diabetes and metabolic syndrome, with efficacy comparable to the gold-standard drug, Metformin.[5] Notably, this compound achieved these effects at a significantly lower dose (15 mg/kg) compared to Metformin (500 mg/kg) in the rat model, although direct dose-response comparisons in humans are not available. This compound's potential added benefit of modulating the appetite hormone ghrelin warrants further investigation.[5]
While both compounds converge on the activation of the critical AMPK pathway, their upstream mechanisms differ. Metformin's action is linked to mitochondrial inhibition, whereas this compound appears to have a more direct activating effect, coupled with potent antioxidant activity.
Limitations and Future Research:
-
In Vitro Comparative Data: There is a notable lack of studies directly comparing this compound and Metformin in the same in-vitro experiments (e.g., on glucose uptake in L6 myotubes or HepG2 cells). Such studies would be invaluable for dissecting their cell-autonomous effects.
-
Bioavailability and Pharmacokinetics: The bioavailability and pharmacokinetic profiles of this compound need to be thoroughly characterized to translate preclinical doses to potential human therapeutic doses.
-
Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and efficacy of this compound in individuals with pre-diabetes and type 2 diabetes.
References
- 1. Therapeutic Metformin/AMPK Activation Promotes the Angiogenic Phenotype in the ERα Negative MDA-MB-435 Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-diabetic phytochemicals that promote GLUT4 translocation via AMPK signaling in muscle cells | Semantic Scholar [semanticscholar.org]
- 3. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of this compound on Glucose Homeostasis in Diet-Induced Pre-Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Effects of this compound on Liver Health in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
Cross-Validation of Gossypetin's Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic targets of Gossypetin, a naturally occurring hexahydroxyflavone, with its structural analog Quercetin. This analysis is supported by available experimental data on their efficacy and detailed methodologies for key validation assays.
Comparative Efficacy of this compound and Quercetin
This compound has demonstrated significant potential across several therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions. Its biological activities often overlap with Quercetin, a widely studied flavonoid. However, emerging evidence suggests that this compound may exhibit superior potency in certain contexts.
Anticancer Activity
Both this compound and Quercetin have been shown to inhibit the proliferation of various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) in different osteosarcoma cell lines after 48 hours of treatment.
| Compound | MG-63 (μM) | Saos-2 (μM) | HOS (μM) | 143B (μM) |
| This compound | 29.8 ± 2.0 | 45.1 ± 1.8 | 19.5 ± 1.1 | 35.5 ± 2.5 |
| Quercetin | > 160 | > 160 | > 160 | > 160 |
Data sourced from a study on the antiproliferative potential of luteolin derivatives in osteosarcoma cell lines.[1]
Metabolic Regulation: AMPK Activation
Anti-inflammatory and Antioxidant Properties
This compound's anti-inflammatory effects are partly attributed to its ability to inhibit pro-inflammatory cytokines and key signaling pathways. Notably, this compound has been identified as a direct inhibitor of mitogen-activated protein kinase kinases 3 and 6 (MKK3 and MKK6), which are upstream activators of the p38 MAPK signaling pathway.[3][4] This pathway is crucial in the inflammatory response.
In terms of antioxidant activity, this compound is suggested to be more potent than Quercetin due to its additional hydroxyl group.[2] This enhanced free radical scavenging ability may contribute to its protective effects against oxidative stress-related diseases.
Key Therapeutic Targets and Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with multiple molecular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms of action.
This compound's Inhibition of the MKK3/6-p38 MAPK Signaling Pathway
This compound directly inhibits the kinase activity of MKK3 and MKK6, leading to the suppression of the downstream p38 MAPK pathway. This inhibition plays a role in its anticancer and anti-inflammatory activities.
Caption: this compound inhibits the MKK3/6-p38 MAPK pathway.
This compound-Induced Apoptosis in Cancer Cells
This compound induces apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of pro- and anti-apoptotic proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
This section provides an overview of the methodologies used to validate the therapeutic targets of this compound.
Cell Viability and Proliferation Assays (e.g., MTT or SRB Assay)
-
Objective: To determine the cytotoxic and antiproliferative effects of this compound and its alternatives on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MG-63, Saos-2, HOS, 143B) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, Quercetin, or other test compounds for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
Staining:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye.
-
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB).
-
Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Protein Expression (e.g., Bax, p-AMPK)
-
Objective: To determine the effect of this compound on the expression levels of target proteins.
-
Methodology:
-
Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-phospho-AMPK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Kinase Activity Assay (e.g., MKK3/6 Inhibition)
-
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of specific kinases.
-
Methodology (Example: In Vitro Kinase Assay):
-
Reaction Setup: Recombinant active MKK3 or MKK6 enzyme is incubated with its substrate (e.g., inactive p38 MAPK) and ATP in a reaction buffer.
-
Inhibitor Addition: Different concentrations of this compound or a control inhibitor are added to the reaction mixture.
-
Kinase Reaction: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Antibody-based Detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA or Western blot format.
-
Luminescence-based Assay: Using commercial kits that measure ATP consumption or ADP production.
-
-
Data Analysis: The kinase activity is calculated, and IC50 values for the inhibitor are determined from the dose-response curve.
-
Cytokine Production Assay (e.g., ELISA)
-
Objective: To quantify the effect of this compound on the production of inflammatory cytokines (e.g., IL-6, TNF-α).
-
Methodology:
-
Cell Stimulation: Immune cells (e.g., macrophages) or other relevant cell types are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound.
-
Sample Collection: The cell culture supernatant is collected after a specific incubation period.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The collected supernatants and a series of known concentrations of the cytokine standard are added to the wells.
-
A biotinylated detection antibody specific for a different epitope of the cytokine is added.
-
Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP to a colored product.
-
-
Measurement: The absorbance is measured using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparison to the standard curve. The percentage of inhibition by this compound is then calculated.
-
Conclusion
The available data suggests that this compound is a promising therapeutic agent with a multi-targeted mechanism of action. Its superior potency compared to Quercetin in key areas such as AMPK activation and potentially in anticancer and anti-inflammatory activities warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued cross-validation and detailed characterization of this compound's therapeutic targets, which will be crucial for its future development as a clinical candidate. Further head-to-head comparative studies with Quercetin and other relevant compounds, employing standardized assays, are necessary to fully elucidate its therapeutic potential.
References
- 1. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Gossypetin's Anti-Proliferative Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of Gossypetin with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating this compound's potential as an anti-cancer agent.
Executive Summary
This compound, a naturally occurring flavonoid, has demonstrated significant anti-proliferative effects across a range of cancer cell lines. Independent studies have validated its ability to inhibit cancer cell growth, primarily through the induction of apoptosis via the intrinsic pathway and modulation of the MKK3/6-p38 signaling cascade. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a comprehensive overview of this compound's anti-cancer potential.
Comparative Anti-Proliferative Activity
This compound has shown potent anti-proliferative activity, often comparable to or exceeding that of other flavonoids. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in various cancer cell lines.
| Cell Line (Cancer Type) | This compound IC50 (µM) | Luteolin IC50 (µM) | Quercetin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| HOS (Osteosarcoma) | 26.3 ± 1.5 | 49.3 ± 2.4 | 55.4 ± 3.1 | N/A | [1] |
| MG-63 (Osteosarcoma) | 38.2 ± 2.1 | 68.9 ± 4.5 | 75.1 ± 5.3 | N/A | [1] |
| 143B (Osteosarcoma) | 33.1 ± 1.9 | 58.7 ± 3.8 | 62.8 ± 4.2 | N/A | [1] |
| Saos-2 (Osteosarcoma) | 45.6 ± 2.8 | 81.2 ± 5.1 | 89.3 ± 6.7 | N/A | [1] |
| LNCaP (Prostate) | Data indicates high susceptibility | N/A | N/A | N/A | [2] |
| DU145 (Prostate) | Effective concentrations of 25-100 µM | N/A | N/A | N/A | [3] |
| Ca9-22 (Oral Squamous Carcinoma) | Effective concentrations of 10-20 µM | N/A | N/A | N/A | [4] |
N/A: Data not available in the same comparative study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-proliferative activity.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MG-63, HOS) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified period (e.g., 48 hours). A vehicle control (DMSO) is also included.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins (e.g., Bax, Caspase-3) involved in the apoptotic pathway.
Procedure:
-
Cell Lysis: Cancer cells are treated with this compound (e.g., 20 and 40 µmol/L for 24 hours) and then lysed using RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-caspase-3) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-proliferative effects through the modulation of key signaling pathways involved in cell survival and death.
Intrinsic Apoptosis Pathway
This compound induces apoptosis in cancer cells by activating the intrinsic, or mitochondrial, pathway of apoptosis.[1] This involves the upregulation of the pro-apoptotic protein Bax, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[3][6][7]
MKK3/6-p38 Signaling Pathway
This compound has been identified as an inhibitor of the MKK3/6-p38 signaling pathway. This pathway is involved in cellular responses to stress and inflammation and can promote cancer cell survival and proliferation. By inhibiting MKK3 and MKK6, this compound prevents the phosphorylation and activation of p38 MAPK, thereby suppressing downstream signaling that contributes to cancer cell growth.[8][9][10]
Experimental Workflow for Assessing Anti-Proliferative Activity
The following diagram outlines a typical experimental workflow for the independent validation of this compound's anti-proliferative effects.
Conclusion
Independent validation studies consistently demonstrate the anti-proliferative activity of this compound against various cancer cell lines. Its mechanism of action, primarily through the induction of apoptosis and inhibition of the MKK3/6-p38 signaling pathway, makes it a promising candidate for further investigation in cancer therapy. The provided data and protocols offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-prostate cancer potential of this compound via inducing apoptotic and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. oncotarget.com [oncotarget.com]
From Bench to Bedside: Translating In Vitro Promise of Gossypetin to Animal Models
A Comparative Guide for Researchers
The flavonoid gossypetin, a structural analog of quercetin, has demonstrated significant therapeutic potential in a multitude of in vitro studies, showcasing potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] As researchers strive to bridge the gap between cell-based assays and clinical applications, the validation of these findings in animal models is a critical step. This guide provides a comprehensive comparison of recent studies that have replicated and expanded upon the in vitro discoveries of this compound's effects in various in vivo animal models.
Comparative Efficacy of this compound in Animal Models
This compound has been investigated in several animal models for a range of conditions, including diabetes and its complications, cardiovascular disturbances, liver fibrosis, and inflammation. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy.
Table 1: Effects of this compound on Metabolic and Cardiovascular Parameters in Pre-Diabetic Rats
| Parameter | Animal Model | This compound Dosage | Key Findings | Alternative Comparison |
| Mean Arterial Pressure (MAP) | Diet-induced pre-diabetic Sprague Dawley rats | 15 mg/kg, oral | Significant reduction in MAP at weeks 28 and 32 compared to pre-diabetic control.[4][5] | Effects were comparable to Metformin (500 mg/kg).[4][5] |
| Body Mass Index (BMI) & Waist Circumference (WC) | Diet-induced pre-diabetic Sprague Dawley rats | 15 mg/kg, oral | Significant reduction in BMI and WC at weeks 28 and 32 compared to pre-diabetic control.[4][5] | Similar reductions observed with Metformin treatment.[4][5] |
| Plasma Lipids | Diet-induced pre-diabetic Sprague Dawley rats | 15 mg/kg, oral | Significantly reduced plasma triglycerides, total cholesterol, LDL, and VLDL, while increasing HDL compared to the pre-diabetic control group.[5][6] | Flavonoids like quercetin are known to reduce LDL oxidation and improve cholesterol homeostasis.[5] |
| Cardiac Oxidative Stress | Diet-induced pre-diabetic Sprague Dawley rats | 15 mg/kg, oral | Significantly decreased heart malondialdehyde levels and increased superoxide dismutase and glutathione peroxidase activity.[5][6] | This compound has shown more potent antioxidant activity than quercetin due to an extra hydroxyl group.[1][5] |
| Plasma Inflammation Markers | Diet-induced pre-diabetic Sprague Dawley rats | 15 mg/kg, oral | Decreased plasma interleukin-6, tumour necrosis factor-alpha, and C-reactive protein levels.[5][6] | This compound inhibits signaling pathways associated with the expression of pro-inflammatory cytokines.[7] |
Table 2: Hepatoprotective Effects of this compound in Animal Models
| Parameter | Animal Model | This compound Dosage | Key Findings |
| Liver Triglyceride Levels & Liver Weight | Diet-induced pre-diabetic Sprague Dawley rats | Not specified | Significantly lower liver triglyceride levels and liver weights compared to the pre-diabetic control group.[2][3] |
| Liver Fibrosis | Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice | 10 mg/kg, i.p. | Ameliorated liver fibrosis and suppressed the activation of the MKK3/6-p38 MAPK signaling pathway.[8][9] |
| Hepatic Inflammation | Carbon tetrachloride (CCl₄)-induced liver fibrosis in mice | 10 mg/kg, i.p. | Reduced hepatic inflammation by decreasing the expression of IL-1α, IL-1β, IL-6, and TNF-α mRNA.[8] |
Table 3: Anti-inflammatory and Anti-osteoclastogenic Effects of this compound
| Parameter | Animal Model | This compound Dosage | Key Findings |
| Osteoclastogenesis and Alveolar Bone Resorption | Ligature-induced periodontitis in mice | Not specified | Significantly reduced osteoclast differentiation and alveolar bone resorption.[10] |
| RANKL-induced Signaling | In vitro (mouse bone marrow-derived macrophages) | Not specified | Inhibited RANKL-dependent NFATc1 autoamplification, Ca²⁺ oscillations, and reactive oxygen species generation.[10] |
Experimental Protocols: A Guide to Replication
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Diet-Induced Pre-Diabetes in Sprague Dawley Rats
-
Induction of Pre-Diabetes: A high-fat high-carbohydrate (HFHC) diet supplemented with 15% fructose in their drinking water for 20 weeks was used to induce pre-diabetes.[4][5][6]
-
Treatment: Pre-diabetic animals were treated orally with this compound (15 mg/kg) or metformin (500 mg/kg) for 12 weeks.[4][5][6] One group received this compound along with a normal diet, while another received it with the HFHC diet.[5]
-
Key Measurements: Mean arterial pressure was measured using a non-invasive tail-cuff method.[4] Blood was collected for analysis of plasma lipids and inflammatory markers.[5][6] Heart tissue was harvested to measure markers of oxidative stress.[5][6]
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
-
Induction of Liver Fibrosis: Mice were injected intraperitoneally (i.p.) with a CCl₄ solution (diluted in oil) twice a week for 6 weeks.[9]
-
Treatment: In the final week of CCl₄ administration, mice received a daily i.p. injection of this compound (10 mg/kg).[9]
-
Key Measurements: Liver tissue was analyzed for markers of fibrosis, inflammation (cytokine mRNA levels), and the activation of signaling pathways (MKK3/6-p38 MAPK).[8]
Ligature-Induced Periodontitis in Mice
-
Animal Model: Mice.[10]
-
Induction of Periodontitis: A ligature was placed around a molar to induce periodontitis.[10]
-
Treatment: this compound was administered to the mice.[10]
-
Key Measurements: Alveolar bone resorption and osteoclastogenesis were assessed.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and study methodologies.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.
References
- 1. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Effects of this compound on Liver Health in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Effects of this compound on Cardiovascular Function in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Effects of this compound on Cardiovascular Function in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of this compound, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice [frontiersin.org]
- 10. Flavonoid this compound protects alveolar bone and limits inflammation in ligature‐induced periodontitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Gossypetin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic index of the flavonoid gossypetin against conventional drugs, supported by available experimental data. The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. A higher TI indicates a wider margin of safety.
This compound, a naturally occurring flavonoid found in hibiscus species, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.[1] Its potential as a therapeutic agent with a favorable safety profile is an area of growing interest. This guide synthesizes available data to facilitate an objective comparison with established conventional drugs.
Quantitative Comparison of Therapeutic Indices
The following tables summarize the available quantitative data for this compound and selected conventional anticancer and anti-inflammatory drugs. It is important to note that a direct comparison of therapeutic indices is challenging due to variations in experimental models, routes of administration, and the specific endpoints measured in different studies. The data presented here is compiled from various preclinical and clinical sources to provide a comparative overview.
Table 1: Therapeutic Index and Toxicity Data for this compound and Conventional Anticancer Drugs
| Compound | Animal Model | LD50 (Lethal Dose, 50%) | ED50 (Effective Dose, 50%) | Therapeutic Index (LD50/ED50) | Notes |
| This compound | Rat (oral, for related flavonoids) | > 2000 mg/kg[2] | 10-20 mg/kg (effective dose range in vivo)[3] | Not directly calculated | Classified as a low-risk substance.[2] Effective in vitro at 20-100 µmol/L for inducing apoptosis in cancer cells.[4] |
| Doxorubicin | Mouse (intravenous) | 12.5 mg/kg[5] | 0.48 mg/kg (ED90 for encapsulated form in a murine metastatic model) | 1.8 (free drug), 4.2 (encapsulated)[6] | Known for its cardiotoxicity at cumulative doses.[7] LD50 in SAOS-2 cells (in vitro) is 0.5µg/mL.[8] |
| Cisplatin | Mouse | Variable, increased with co-administration of protective agents[9] | Not specified in the same study | Narrow[10] | Significant nephrotoxicity and ototoxicity are dose-limiting side effects.[10] In vitro LD50 in MCF-7 cells is 20 µg/ml.[11][12] |
Table 2: Therapeutic Index and Toxicity Data for this compound and Conventional Anti-inflammatory Drugs
| Compound | Animal Model | LD50 (Lethal Dose, 50%) | ED50 (Effective Dose, 50%) | Therapeutic Index (LD50/ED50) | Notes |
| This compound | Not specified | Low toxicity reported[3] | Not specified for a specific anti-inflammatory endpoint | Not calculated | Demonstrates anti-inflammatory effects by inhibiting inflammatory pathways. |
| Ibuprofen | Rat (oral) | 636 mg/kg | 82.2 mg/kg (analgesic ED50 in mice)[13] | ~7.7 | Considered to have a wide therapeutic window.[14] Toxic concentrations in humans are >100 mg/L, while the therapeutic range is 10-50 mg/L. |
| Celecoxib | Not specified | Not specified | Not specified | Not calculated | Selective COX-2 inhibitor with a better gastrointestinal safety profile at lower doses (e.g., up to 200 mg daily in humans).[15][16] Loses anti-inflammatory efficacy at high doses (≥100 mg/kg in rats).[17] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing therapeutic index data. The following sections outline the general experimental protocols used to determine the key parameters of LD50 and ED50.
Determination of Median Lethal Dose (LD50)
The LD50 is a standardized measure of the acute toxicity of a substance. The following protocol is a general representation of how it is determined in animal studies.
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals.
Materials:
-
Test substance (e.g., this compound, Doxorubicin)
-
Experimental animals (e.g., mice, rats of a specific strain, age, and sex)
-
Vehicle for dissolving or suspending the test substance
-
Administration equipment (e.g., gavage needles for oral administration, syringes for injection)
-
Animal housing and monitoring facilities
Procedure:
-
Dose Range Finding: Preliminary studies are conducted with a small number of animals to determine a range of doses that cause mortality from 0% to 100%.
-
Main Study:
-
Several groups of animals (typically 5-10 animals per group) are used.
-
Each group is administered a different, graded dose of the test substance. A control group receives only the vehicle.
-
The route of administration (e.g., oral, intravenous, intraperitoneal) is consistent with the intended clinical use or the specific research question.
-
-
Observation: Animals are observed for a specified period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded. Statistical methods, such as probit analysis or the Reed-Muench method, are used to calculate the LD50 value.[18][19]
Experimental workflow for LD50 determination.
Determination of Median Effective Dose (ED50)
The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. The protocol varies significantly depending on the desired therapeutic effect being measured.
Objective: To determine the dose of a substance that produces a predefined therapeutic effect in 50% of the test subjects.
Materials:
-
Test substance
-
Relevant in vivo or in vitro model for the disease or condition of interest (e.g., tumor-bearing mice for anticancer drugs, animal models of inflammation for anti-inflammatory drugs)
-
Equipment for measuring the therapeutic effect (e.g., calipers for tumor measurement, assays for inflammatory markers)
Procedure:
-
Model Development: Establish the disease model in the experimental animals.
-
Dose Administration:
-
Similar to the LD50 study, groups of animals are treated with graded doses of the test substance.
-
A control group receives a placebo or vehicle.
-
-
Efficacy Assessment: The specific therapeutic effect is measured at a predetermined time point.
-
For anticancer drugs: This could be the inhibition of tumor growth, reduction in tumor size, or survival rate.[6]
-
For anti-inflammatory drugs: This could be the reduction in paw edema in a carrageenan-induced edema model, or the inhibition of pro-inflammatory cytokine production.
-
-
Data Analysis: The percentage of animals in each group that shows the desired therapeutic response is determined. Statistical methods are then used to calculate the ED50.[20]
Signaling Pathways
The therapeutic effects of this compound and conventional drugs are mediated through their interaction with specific cellular signaling pathways.
This compound's Anti-Cancer Signaling Pathway
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. One of the prominent mechanisms involves the MAPK and NF-κB signaling pathways.
This compound's anticancer signaling pathway.
Doxorubicin's Mechanism of Action
Doxorubicin is an anthracycline antibiotic that primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which ultimately leads to DNA damage and apoptosis in cancer cells.
Doxorubicin's mechanism of action.
Conclusion
The available preclinical data suggests that this compound has a favorable safety profile, with a high LD50 in animal models for structurally related flavonoids.[2] In contrast, conventional anticancer drugs like doxorubicin and cisplatin have a narrow therapeutic index, with significant dose-limiting toxicities.[6][7][10] Similarly, while conventional NSAIDs like ibuprofen have a wide therapeutic index, they are associated with gastrointestinal and other side effects, and selective COX-2 inhibitors like celecoxib may have dose-dependent efficacy and cardiovascular risks.[15][17]
However, a definitive quantitative comparison of the therapeutic index of this compound with these conventional drugs is hampered by the lack of head-to-head studies with consistent methodologies and endpoints. Further research is warranted to establish a precise therapeutic index for this compound in various disease models and to conduct direct comparative studies with conventional therapies. Such studies will be crucial in determining the potential of this compound as a safer and effective alternative or adjunct therapy in the treatment of cancer and inflammatory diseases.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential Role of this compound in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved therapeutic index of cisplatin by procaine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time to reappraise the therapeutic place of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 19. uoanbar.edu.iq [uoanbar.edu.iq]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gossypetin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Gossypetin, a naturally occurring hexahydroxy flavone. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Safety Data
This compound (CAS No: 489-35-0) is a flavonoid with various biological activities.[1][2] While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture[3], related compounds suggest that caution should be exercised. For instance, Gossypin, a glucoside of this compound, is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation[4]. Given the potential for unknown hazards with any chemical, it is prudent to handle this compound with standard laboratory precautions.[4]
Summary of Hazard Information:
| Compound | CAS Number | Hazard Classification | Source |
| This compound | 489-35-0 | Not a hazardous substance or mixture. | MedchemExpress SDS[3] |
| Gossypin (this compound-8-O-glucoside) | 652-78-8 | Skin Irritation 2, Eye Irritation 2A, Specific Target Organ Toxicity - Single Exposure 3 (respiratory irritation). | Cayman Chemical SDS[4] |
| This compound-8-O-glucuronide | 55366-56-8 | Not a hazardous substance or mixture. | Extrasynthese SDS[5] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-impermeable gloves.[6]
-
Respiratory Protection: For operations that may generate dust, use a dust respirator.
-
Body Protection: Wear a lab coat.
This compound Disposal Procedures
All waste must be handled in accordance with local, state, and federal regulations.[7] Never dispose of hazardous wastes by evaporation, sewer, or in the regular trash without consulting your institution's Environmental Health and Safety (EHS) office.[8] The following workflow provides a step-by-step guide for determining the correct disposal route for various forms of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
-
Identify the Waste Stream: Determine the type of this compound waste you have:
-
Unused or Expired Solid this compound: Pure chemical that is no longer needed.
-
Solutions Containing this compound: Aqueous buffers or organic solvents used to dissolve this compound.
-
Contaminated Solid Waste: Items such as gloves, weighing paper, pipette tips, chromatography plates, or gels that have come into contact with this compound.
-
-
Segregate Waste: Never mix incompatible wastes.[8] Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your EHS office.
-
Package and Label Waste:
-
Solid Waste (Pure and Contaminated): Collect in a designated, sturdy, and sealable container (e.g., a labeled plastic pail or double-bagged in heavy-duty plastic bags).[8][9]
-
Liquid Waste: Collect in a compatible, leak-proof container with a secure screw-top cap.[8][9] The container must be appropriate for the solvent used (e.g., glass for organic solvents).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound"). List all components of a mixture, including solvents and their approximate concentrations.
-
-
Aqueous Solutions - Special Considerations:
-
While some jurisdictions may permit the drain disposal of very dilute, non-hazardous aqueous solutions of biodegradable substances, this is not a recommended general practice.
-
Crucially, first consult your institution's EHS guidelines. Most institutions require all chemical waste, regardless of perceived hazard, to be collected.
-
If drain disposal is ever permitted, the pH of the solution must be adjusted to between 5 and 11.5.
-
-
Arrange for Disposal:
Biological Context: A Key Signaling Pathway
For professionals in drug development, understanding the mechanism of action is critical. This compound has been identified as an inhibitor of the MAP2K kinases MKK3 and MKK6, which are involved in cellular stress responses and inflammation.[1] This inhibition can suppress cancer growth.[1]
Caption: this compound inhibits the MKK3 and MKK6 signaling pathways.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific EHS protocols and consult your safety officer with any questions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. This compound-7-O-α-rhaMnopyranoside - Safety Data Sheet [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling Gossypetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of Gossypetin in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound classify it as a non-hazardous substance, related flavonoid compounds have been noted to cause skin and eye irritation. Therefore, a cautious approach necessitates the use of standard laboratory PPE.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a dust mask if weighing large quantities of powder. |
Quantitative Safety and Chemical Data
Chemical Identification
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | 3,3',4',5,7,8-Hexahydroxyflavone, 8-hydroxyquercetin |
| CAS Number | 489-35-0 |
| Molecular Formula | C₁₅H₁₀O₈ |
| Molecular Weight | 318.24 g/mol |
Physical and Chemical Properties
| Parameter | Value |
| Appearance | Yellow to green solid powder. |
| Solubility | Soluble in DMSO and ethanol.[1] |
| Storage Temperature | -20°C[2] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Don all required personal protective equipment (PPE) as listed above. Work in a clean, designated area, such as a laminar flow hood or a clean bench space.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. Handle the powder gently to avoid creating dust.
-
Solubilization: Add the appropriate volume of sterile DMSO to the microcentrifuge tube to achieve the desired stock concentration. For example, to make a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound.
-
Dissolution: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Operational and Disposal Plans
Handling and Storage:
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store this compound powder in a tightly sealed container at -20°C in a dry, dark place.[2] Stock solutions should be stored at -20°C or -80°C as described in the protocol.[2]
-
Handling:
-
Always handle this compound in a well-ventilated area to minimize inhalation of any dust.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Spill Management:
-
In case of a small spill of this compound powder, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
For small quantities, it is generally acceptable to dispose of them as non-hazardous chemical waste.
-
Do not dispose of this compound down the drain.
-
Unused solutions should be collected in a designated waste container for chemical waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
